2-(4-Fluorophenyl)-2-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXIISLVHJNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348482 | |
| Record name | 2-(4-Fluorophenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-41-5 | |
| Record name | 2-(4-Fluorophenyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 402-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-2-propanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Fluorophenyl)-2-propanol, a versatile fluorinated aromatic alcohol. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this compound. The guide details its physicochemical characteristics, provides plausible experimental protocols for its synthesis and analysis, and outlines its safety and handling considerations.
Introduction
This compound is a tertiary alcohol that incorporates a fluorophenyl group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] Its utility is primarily as a building block in organic synthesis, where it can be used to introduce the 4-fluorophenylisopropanol moiety into more complex molecular architectures.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various chemical suppliers and databases.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 402-41-5 | [1] |
| Molecular Formula | C₉H₁₁FO | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 37.8 °C | [3] |
| Boiling Point | 61 °C at 1 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index (n20D) | 1.5 | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Computed Chemical Properties
| Property | Value | Reference |
| pKa | 14.43 ± 0.29 (Predicted) | [4] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 154.079393132 Da | [5] |
| Monoisotopic Mass | 154.079393132 Da | [5] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis Protocols
Two common methods for the synthesis of tertiary alcohols like this compound are the Grignard reaction and the Friedel-Crafts alkylation.
This protocol describes the synthesis from a 4-fluorophenyl Grignard reagent and acetone.[6][7]
Materials:
-
4-Bromo-1-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone
-
Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute mineral acid (e.g., HCl)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 4-bromo-1-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated, which is evident by the solution turning cloudy and boiling. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. An exothermic reaction occurs, forming a magnesium alkoxide salt.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute mineral acid. This protonates the alkoxide to form the tertiary alcohol and dissolves the magnesium salts.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
This protocol describes a potential synthesis route via the Friedel-Crafts alkylation of fluorobenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst.[4][8][9]
Materials:
-
Fluorobenzene
-
2-Chloro-2-propanol or isopropenyl acetate
-
A strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Aqueous work-up solutions (e.g., dilute HCl, water, brine)
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap, the Lewis acid catalyst is suspended in the anhydrous solvent and cooled in an ice bath.
-
Addition of Reactants: A mixture of fluorobenzene and the alkylating agent is added dropwise to the cooled suspension of the Lewis acid. The reaction is typically exothermic and should be maintained at a low temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and dilute hydrochloric acid to decompose the catalyst complex.
-
Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation or column chromatography.
Analytical Protocols
Standard analytical techniques for the characterization of this compound are described below.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton, and multiplets in the aromatic region corresponding to the protons on the fluorophenyl ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum will show a singlet for the fluorine atom on the aromatic ring.
-
Sample Preparation: A small amount of the liquid sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Expected Absorptions: The IR spectrum is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the alkyl and aromatic groups will be observed around 3000 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.[5]
-
Analysis: An aliquot of the sample is injected into the GC-MS system. The gas chromatogram will provide the retention time of the compound, which is indicative of its volatility and interaction with the stationary phase. The mass spectrometer will provide the mass spectrum of the compound.
-
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).
Safety and Handling
This compound is classified as a flammable liquid and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing fumes, mist, spray, or vapors. Keep away from heat, sparks, and open flames.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing.
Applications in Research and Development
This compound is a key intermediate in various fields:
-
Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Organic Synthesis: Its reactivity makes it a useful precursor for creating more complex molecules.[2]
-
Materials Science: It is explored for its potential in developing advanced polymers and coatings.[1]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
This diagram outlines the key stages from the initial reaction of starting materials through to the purification and final analysis of the pure product. The specific conditions and reagents for each step would be determined by the chosen synthetic route as detailed in the experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 402-41-5 [m.chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mt.com [mt.com]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Structural Characteristics of 2-(4-Fluorophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and physicochemical properties of 2-(4-Fluorophenyl)-2-propanol, a tertiary alcohol of interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can significantly influence the molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in the synthesis of novel compounds.
Core Structural and Physical Properties
This compound, with the CAS number 402-41-5, is a substituted aromatic alcohol. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁FO | |
| Molecular Weight | 154.18 g/mol | |
| IUPAC Name | 2-(4-fluorophenyl)propan-2-ol | |
| Synonyms | 2-(p-Fluorophenyl)-2-propanol, 4-Fluorocumyl alcohol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 61 °C at 1 mmHg | [1][2] |
| Density | 1.1 g/cm³ | [1][2] |
| Melting Point | 37.8 °C | [2] |
| Refractive Index | 1.4980 to 1.5010 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with acetone.
Experimental Protocol: Grignard Synthesis
Materials:
-
1-bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a change in color and gentle refluxing. Once the reaction has started, the remaining 1-bromo-4-fluorobenzene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.[3][4][5]
-
Reaction with Acetone: The Grignard reagent is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts. The organic layer is decanted, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Multiplet | 2H | Aromatic protons ortho to the isopropyl group |
| ~7.0 | Multiplet | 2H | Aromatic protons meta to the isopropyl group |
| ~2.2 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~1.6 | Singlet | 6H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine |
| ~145 | Quaternary aromatic carbon attached to the isopropyl group |
| ~127 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to the fluorine |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic carbons meta to the fluorine |
| ~72 | Quaternary carbon of the isopropyl group (-C(OH)) |
| ~32 | Methyl carbons (-CH₃) |
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch of the alcohol |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1230 | C-F stretch |
| ~1170 | C-O stretch of the tertiary alcohol |
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 154 | [M]⁺ (Molecular ion) |
| 139 | [M - CH₃]⁺ |
| 121 | [M - CH₃ - H₂O]⁺ |
| 96 | [C₆H₄F]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-propanol: A Key Pharmaceutical Intermediate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(4-Fluorophenyl)-2-propanol is a tertiary alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds and other high-value chemical entities. Its fluorinated phenyl group can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the Grignard reaction and Friedel-Crafts acylation followed by alkylation. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the efficient laboratory-scale synthesis of this key intermediate.
Physicochemical and Spectroscopic Data
Precise characterization is fundamental for the use of this compound in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₁₁FO | [2] |
| Molecular Weight | 154.18 g/mol | [2] |
| CAS Number | 402-41-5 | [2] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Boiling Point | 212.7 °C at 760 mmHg (Predicted) | [3] |
| pKa | 14.43 ± 0.29 (Predicted) | [3] |
| ACD/LogP | 1.78 (Predicted) | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights |
| ¹H NMR (CDCl₃) | δ 1.58 (s, 6H, CMe₂), 7.40 (d, J=6.2 Hz, 2H, Py 3 and 5-H), 8.55 (d, J=6.2 Hz, 2H, Py 2 and 6-H) (Data for similar pyridyl compound)[4] |
| Mass Spectrometry (MS) | m/z 137 (M⁺) (Data for similar pyridyl compound)[4] |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 129.6 Ų; [M+Na]⁺: 138.1 Ų; [M-H]⁻: 131.2 Ų[5] |
Synthetic Methodologies
The synthesis of tertiary alcohols like this compound is most commonly achieved via the addition of an organometallic reagent to a ketone. The two primary and industrially relevant methods are the Grignard reaction and the Friedel-Crafts acylation followed by a subsequent Grignard reaction or similar alkylation.
The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds.[6] In this approach, a Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of 4'-fluoroacetophenone.[7][8] The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final tertiary alcohol.[9]
Experimental Protocol: Grignard Synthesis
-
Preparation of Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.[8]
-
In the dropping funnel, place a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated once bubbling is observed and the color dissipates.
-
Add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4'-fluoroacetophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
-
Table 3: Typical Quantitative Data for Grignard Synthesis
| Parameter | Value | Notes |
| Reactant Ratio | 1.1 - 1.5 eq. Grignard Reagent | Excess Grignard ensures full conversion of the ketone. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the Grignard reagent.[8] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Typical Yield | 75-90% | Yield is dependent on the purity of reagents and anhydrous conditions. |
| Purity (Post-Chromatography) | >98% | Confirmed by HPLC, GC-MS, and NMR.[] |
An alternative route involves a two-step process starting from fluorobenzene. The first step is a Friedel-Crafts acylation to synthesize the intermediate ketone, 4'-fluoroacetophenone.[11][12] This reaction uses an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13] The resulting ketone is then reacted with a methyl Grignard reagent as described in Method 1.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
-
Acylation:
-
After the formation of the acylium ion complex, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or GC.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 4'-fluoroacetophenone can be purified by distillation or used directly in the next step.
-
The resulting 4'-fluoroacetophenone is then converted to this compound using the Grignard protocol detailed in Method 1 .
Table 4: Typical Quantitative Data for Friedel-Crafts Acylation
| Parameter | Value | Notes |
| Catalyst Loading | >1.0 eq. AlCl₃ | A stoichiometric amount is needed as AlCl₃ complexes with the product ketone.[11] |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Inert solvent is required for the reaction. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is exothermic and requires initial cooling. |
| Typical Yield | 80-95% | For the acylation step. |
| Purity (Post-Purification) | >99% | For the intermediate ketone. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-(4-PYRIDYL)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - this compound (C9H11FO) [pubchemlite.lcsb.uni.lu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (402-41-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
The Versatility of the 2-(4-Fluorophenyl)-2-propanol Scaffold in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-fluorophenyl)-2-propanol moiety is a privileged scaffold in medicinal chemistry, serving as a key building block in the development of a diverse range of therapeutic agents. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide explores the applications of the this compound core in various therapeutic areas, detailing synthetic methodologies, biological activities, and mechanisms of action for key derivatives.
As a Precursor for Neurokinin-1 (NK1) Receptor Antagonists: The Case of Aprepitant
One of the most prominent applications of a derivative of the this compound scaffold is in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor. Aprepitant is a crucial therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).
The synthesis of a key intermediate for Aprepitant utilizes (S)-2-(4-Fluorophenyl)propan-1-ol, a closely related chiral alcohol. This underscores the importance of the fluorophenylpropane scaffold in accessing complex and stereospecific drug molecules.
Mechanism of Action of Aprepitant
Aprepitant functions by blocking the binding of substance P, a neuropeptide, to NK1 receptors located in the brain's vomiting center.[1] The binding of substance P to these receptors triggers a signaling cascade that leads to the sensation of nausea and the act of vomiting. By competitively inhibiting this interaction, Aprepitant effectively mitigates these debilitating side effects of chemotherapy and surgery.[1]
dot
Caption: Signaling pathway of Substance P/NK1 receptor and the inhibitory action of Aprepitant.
Synthesis of a Key Aprepitant Intermediate
The synthesis of the Aprepitant precursor, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, involves a multi-step process starting from (S)-2-(4-Fluorophenyl)propan-1-ol.
Experimental Protocol: Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate
-
Reaction Setup: Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq), maintaining the temperature at 0°C.
-
Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure tosylated intermediate.
dot
Caption: Synthetic workflow for the preparation of a key Aprepitant intermediate.
Anticancer Applications: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
Derivatives of 2-(4-fluorophenyl)acetic acid, which can be conceptually derived from the this compound scaffold through oxidation, have been investigated for their potential as anticancer agents. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines.
In-vitro Cytotoxicity
Studies have shown that these compounds exhibit dose-dependent cytotoxicity, with some derivatives showing notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines. The substitution pattern on the N-phenyl ring was found to significantly influence the anticancer potency.[1][2]
| Compound | R Group | PC3 IC₅₀ (µM)[1][2] | MCF-7 IC₅₀ (µM)[1][2] | A-549 IC₅₀ (µM) |
| 2a | 2-NO₂ | >100 | >100 | >100 |
| 2b | 3-NO₂ | 52 | >100 | >100 |
| 2c | 4-NO₂ | 80 | 100 | >100 |
| 2d | 2-OCH₃ | >100 | >100 | >100 |
| 2e | 3-OCH₃ | >100 | >100 | >100 |
| 2f | 4-OCH₃ | >100 | >100 | >100 |
| Imatinib | - | 40 | 98 | >100 |
General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The synthesis of these amide derivatives is typically achieved through the coupling of 2-(4-fluorophenyl)acetic acid with a substituted aniline.
Experimental Protocol: General Amide Coupling Procedure
-
Acid Chloride Formation: To a solution of 2-(4-fluorophenyl)acetic acid in an anhydrous solvent such as dichloromethane, add a chlorinating agent like thionyl chloride or oxalyl chloride at 0°C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete.
-
Amide Formation: In a separate flask, dissolve the appropriately substituted aniline and a base, such as triethylamine or pyridine, in an anhydrous solvent. Slowly add the previously prepared acid chloride solution to the aniline solution at 0°C.
-
Reaction Progression and Work-up: Allow the reaction to stir at room temperature until completion, as monitored by TLC. Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
dot
Caption: General synthetic workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
Emerging Applications and Future Directions
The this compound scaffold continues to be explored for its potential in developing novel therapeutics for a range of diseases.
NMDA Receptor Antagonists
The 4-fluorophenyl group is a common feature in antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype.[3] For instance, the compound (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, while not a direct derivative of this compound, highlights the importance of the 4-fluorophenyl moiety for high-affinity binding to this receptor.[3] Future drug discovery efforts could focus on designing direct derivatives of this compound that target NMDA receptors for the treatment of neurological and psychiatric disorders.
Dopamine Transporter (DAT) Inhibitors
Analogs of GBR 12909, a well-known dopamine transporter (DAT) inhibitor, have been synthesized incorporating the bis(4-fluorophenyl)methoxy moiety.[4] The compound (S)-(+)-1-(4-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol is a notable example that has been investigated as a potential therapeutic agent for cocaine abuse.[2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel DAT inhibitors with potential applications in treating substance use disorders and other neurological conditions.
Anticonvulsant Agents
The structural features of this compound derivatives, particularly their lipophilicity and potential to interact with ion channels, make them interesting candidates for the development of new anticonvulsant drugs. While specific derivatives of this compound with potent anticonvulsant activity are yet to be extensively reported, the broader class of compounds containing a 4-fluorophenyl group has shown promise in various anticonvulsant assays, such as the maximal electroshock (MES) test.[1][5]
Enzyme Inhibitors
The this compound core can be incorporated into molecules designed to inhibit various enzymes. For example, the development of fatty acid amide hydrolase (FAAH) inhibitors for the treatment of pain and anxiety is an active area of research.[6][7] The structural features of the this compound scaffold could be exploited to design novel FAAH inhibitors with improved potency and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a versatile and valuable platform in medicinal chemistry. Its derivatives have shown significant promise in diverse therapeutic areas, including antiemetics, anticancer agents, and potentially as modulators of key neurological targets. The synthetic accessibility and the favorable physicochemical properties imparted by the fluorophenyl group make this scaffold an attractive starting point for the design and development of next-generation therapeutics. Further exploration of the structure-activity relationships of novel derivatives is warranted to unlock the full potential of this privileged chemical entity.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of Fluorinated Propanols in Chiral Catalysis: A Technical Guide to 2-(4-Fluorophenyl)propan-1-ol
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-(4-Fluorophenyl)propan-1-ol in advancing chiral catalysis and the development of novel chemical entities.
Introduction
In the landscape of modern drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological and physiological effects. Consequently, the development of robust methods for asymmetric synthesis is a cornerstone of chemical research. Within this field, fluorinated chiral building blocks have garnered significant attention due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.
This technical guide focuses on the pivotal role of 2-(4-Fluorophenyl)propan-1-ol, a key chiral fluorinated aromatic alcohol, in chiral catalysis research. While the tertiary alcohol, 2-(4-Fluorophenyl)-2-propanol, is a known chemical entity[1], it is the secondary alcohol, specifically the (S)-enantiomer of 2-(4-Fluorophenyl)propan-1-ol, that serves as a valuable and versatile building block in the synthesis of complex chiral molecules.[2] This guide will delve into the primary asymmetric synthesis methodologies, provide detailed experimental protocols, and present quantitative data to support researchers in their endeavors.
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
The most direct and efficient pathway to obtaining the optically pure (S)-enantiomer of 2-(4-Fluorophenyl)propan-1-ol is through the asymmetric reduction of its corresponding prochiral ketone, 1-(4-fluorophenyl)propan-1-one.[2] Two predominant methods have proven highly effective: biocatalytic reduction and the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalytic Reduction
Biocatalysis offers a green and highly selective approach for the synthesis of chiral alcohols.[3] Ketoreductases (KREDs), a class of enzymes also known as alcohol dehydrogenases (ADHs), are instrumental in catalyzing the reduction of ketones to alcohols with exceptional enantioselectivity.[3] The selection of the appropriate KRED is critical for achieving the desired stereoisomer. For the synthesis of the (S)-enantiomer, an anti-Prelog selective KRED is typically employed.[3]
A key advantage of this method is the mild reaction conditions, often at ambient temperature and pressure in an aqueous buffer, making it an environmentally friendly option.[3] To ensure the economic viability of the process, an in-situ cofactor regeneration system is utilized, as KREDs require a stoichiometric amount of a hydride donor like NADH or NADPH.[3] A common approach is the substrate-coupled regeneration system, where a sacrificial alcohol, such as isopropanol, is used in excess to regenerate the cofactor.[3]
Quantitative Data for Biocatalytic Reduction of Similar Substrates
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Lactobacillus brevis ADH | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 |
| Candida parapsilosis Carbonyl Reductase | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99 | >99 |
| Engineered Chryseobacterium sp. KRED (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | >99 |
Note: Data for the specific reduction of 1-(4-fluorophenyl)propan-1-one was not explicitly found in the search results. The data presented is for structurally similar substrates to demonstrate the capability of the method. Researchers should screen a library of KREDs to find an optimal enzyme for the target substrate.[3]
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized chemical method for the enantioselective reduction of prochiral ketones.[3] This reaction employs a chiral oxazaborolidine catalyst which, in the presence of a borane source, facilitates the stereoselective transfer of a hydride to the ketone.[3]
Experimental Protocols
Biocatalytic Reduction of 1-(4-Fluorophenyl)propan-1-one
Materials:
-
1-(4-Fluorophenyl)propan-1-one
-
(S)-selective Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled vessel (25-30 °C), prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as 5% DMSO to aid substrate solubility.[2]
-
Cofactor and Regeneration System: Add NADP⁺ or NAD⁺ (0.01 eq) to the solution.[2] For cofactor regeneration, add glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme.[2]
-
Enzyme Addition: Introduce the recombinant (S)-selective alcohol dehydrogenase to the reaction mixture.[2]
-
Substrate Addition: Add 1-(4-fluorophenyl)propan-1-one (1.0 eq) to the stirring solution.[2]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (ee).[2]
-
Workup: Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate.[2] Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] The crude product can be further purified by flash column chromatography on silica gel.[2]
Chiral HPLC Analysis Protocol
Objective: To determine the enantiomeric purity of the synthesized (S)-2-(4-Fluorophenyl)propan-1-ol.
Instrumentation:
-
Standard HPLC system with a UV detector[2]
-
Chiral Stationary Phase: Chiralpak® AD-H or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
Conditions:
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.[2]
-
Injection Volume: 5-10 µL.[2]
Analysis: The (S) and (R) enantiomers will exhibit different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[2]
Applications in Materials Science: Chiral Dopants
(S)-2-(4-Fluorophenyl)propan-1-ol is not only a precursor for pharmacologically active molecules but also a valuable building block in materials science, particularly in the development of novel chiral liquid crystal materials.[4] When a chiral molecule, or dopant, is introduced into an achiral nematic liquid crystal host, it induces a helical superstructure, forming a chiral nematic (N*) or cholesteric phase.[4]
The (S)-configuration of the alcohol provides the necessary chirality to induce this helical twist, and the efficiency of this is measured by the Helical Twisting Power (HTP).[4] The terminal fluorine atom is also advantageous, as it can modify the dielectric anisotropy (Δε) of the liquid crystal, which is crucial for tuning its response to an electric field.[4] Through esterification of the primary alcohol group with a mesogenic carboxylic acid, (S)-2-(4-Fluorophenyl)propan-1-ol can be converted into a high-value chiral dopant.[4]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis and purification of the target enantiomer.
Caption: Applications of (S)-2-(4-Fluorophenyl)propan-1-ol in different scientific fields.
Conclusion
(S)-2-(4-Fluorophenyl)propan-1-ol stands out as a crucial chiral building block in asymmetric synthesis. Its efficient and highly selective synthesis, achievable through both biocatalytic and chemical methods, makes it readily accessible for a wide range of applications. For drug development professionals, it offers a scaffold to introduce both chirality and the beneficial properties of fluorine into new pharmaceutical agents. For materials scientists, it provides a direct route to novel chiral dopants for advanced liquid crystal technologies. The detailed protocols and data presented in this guide aim to facilitate the adoption and optimization of these methods, empowering researchers to further explore the potential of this versatile chiral alcohol.
References
The Versatile Building Block: A Technical Guide to 2-(4-Fluorophenyl)-2-propanol in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(4-Fluorophenyl)-2-propanol is a fluorinated tertiary alcohol that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the phenyl ring offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the final molecule to its biological target. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and development.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 402-41-5 |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 61 °C at 1 mmHg |
| Melting Point | 37.8 °C |
| Density | 1.1 g/cm³ |
| Refractive Index | 1.4980 to 1.5010 |
Safety Information: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction, a robust carbon-carbon bond-forming reaction. This involves the reaction of a Grignard reagent, in this case, 4-fluorophenylmagnesium bromide, with acetone.
Experimental Protocol: Grignard Synthesis
Diagram 1: Workflow for the Grignard Synthesis of this compound
Caption: Workflow for the Grignard Synthesis.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings (1.1 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Table 2: Typical Reaction Parameters for Grignard Synthesis
| Parameter | Value |
| Starting Materials | 1-Bromo-4-fluorobenzene, Magnesium, Acetone |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Application in the Synthesis of Complex Molecules
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of complex molecules, most notably in the pharmaceutical industry.
Synthesis of Aprepitant Intermediate
Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key intermediate in its synthesis can be prepared from a chiral precursor related to this compound. The synthesis involves the activation of the hydroxyl group followed by a nucleophilic substitution and cyclization.
Diagram 2: Synthetic Pathway to a Key Aprepitant Intermediate
Caption: Synthesis of a key Aprepitant intermediate.
Materials:
-
(S)-2-(4-Fluorophenyl)propan-1-ol
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N-Benzylethanolamine
-
Potassium carbonate
-
Acetonitrile, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Tosylation:
-
Dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents), maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the tosyl intermediate.
-
-
Morpholine Ring Formation:
-
To a solution of the tosyl intermediate (1.0 equivalent) in anhydrous acetonitrile, add N-benzylethanolamine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude morpholine intermediate, which can be further purified by column chromatography.
-
Table 3: Reaction Parameters for Aprepitant Intermediate Synthesis
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Tosylation | (S)-2-(4-Fluorophenyl)propan-1-ol | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | 85-95 |
| 2 | Morpholine Ring Formation | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholine derivative | 75-85 |
Potential Applications in Kinase Inhibitor Synthesis
The 4-fluorophenyl moiety is a common feature in many kinase inhibitors, as it can form favorable interactions within the ATP-binding pocket of various kinases. While direct synthesis of a marketed kinase inhibitor from this compound is not widely published, its derivatives are logical precursors for such complex molecules. For instance, dehydration of this compound would yield 1-(4-fluorophenyl)ethene, a versatile intermediate for further elaboration into kinase inhibitor scaffolds.
Diagram 3: Logical Pathway to Kinase Inhibitor Scaffolds
Caption: Potential route to kinase inhibitors.
Signaling Pathways and Biological Targets
The biological activity of molecules derived from this compound is intrinsically linked to the overall structure of the final compound.
-
Neurokinin-1 (NK₁) Receptor: As exemplified by Aprepitant, derivatives of this compound can be elaborated into potent antagonists of the NK₁ receptor. This receptor is a key component of the tachykinin signaling pathway, which is involved in pain transmission, inflammation, and emesis.
-
Kinase Inhibition: The 4-fluorophenyl group is a privileged scaffold in many kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[5][6] These pathways include those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., ABL, Aurora kinases). By incorporating the this compound building block, medicinal chemists can design novel inhibitors that modulate these critical cellular processes.
Conclusion
This compound is a readily accessible and highly valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis via the Grignard reaction and the advantageous properties conferred by the fluorophenyl moiety make it an attractive starting material for drug discovery and development programs. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound in creating the next generation of therapeutics.
References
- 1. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Fluorophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-Fluorophenyl)-2-propanol (CAS No: 402-41-5), a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. The inclusion of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for novel pharmaceutical agents. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound, based on established chemical shift ranges, correlation tables, and analysis of analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 | Multiplet | 2H | Ar-H (ortho to C-O) |
| ~ 7.02 | Multiplet | 2H | Ar-H (meta to C-O) |
| ~ 2.05 | Singlet | 1H | -OH |
| ~ 1.58 | Singlet | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 162 (d) | C-F | Doublet due to ¹JCF coupling |
| ~ 144 (d) | C-C(CH₃)₂OH | Doublet due to ⁴JCF coupling |
| ~ 127 (d) | CH (ortho to C-F) | Doublet due to ²JCF coupling |
| ~ 115 (d) | CH (meta to C-F) | Doublet due to ³JCF coupling |
| ~ 72 | C-OH | Quaternary Carbon |
| ~ 32 | -CH₃ |
Table 3: Predicted IR Absorption Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 1605, 1510 | Strong | C=C stretch (aromatic ring) |
| 1230 | Strong | C-F stretch |
| 1180 | Strong | C-O stretch (tertiary alcohol) |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | High | [M - CH₃]⁺ |
| 136 | Low | [M - H₂O]⁺ |
| 121 | Moderate | [M - H₂O - CH₃]⁺ or [C₈H₆F]⁺ |
| 109 | High | [C₇H₆F]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an accumulation of 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, operating at 125 MHz. Use broadband proton decoupling. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a low-melting solid or liquid at room temperature, the spectrum can be obtained from a thin film.
-
Acquisition: Record the spectrum using a FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Place a small drop of the neat sample directly onto the ATR crystal. Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Inject 1 µL of the sample into the GC equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). A typical oven temperature program starts at 50°C (held for 2 minutes), then ramps to 280°C at a rate of 10°C/min.
-
MS Conditions: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range from m/z 40 to 400 to detect the molecular ion and relevant fragments. The molecular ion for this compound is expected at m/z 154.[1]
Visualization of Spectroscopic Workflow
The logical flow from sample preparation to data interpretation for the characterization of this compound is illustrated below.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility profile of 2-(4-Fluorophenyl)-2-propanol in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)-2-propanol in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility profiles derived from structurally related compounds and established principles of chemical solubility. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data under their specific laboratory conditions.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group and a moderately polar fluorophenyl group, alongside a nonpolar propanol backbone. This amphiphilic nature dictates its solubility across a range of solvents.
Predicted Solubility Profile
Based on the solubility of structurally analogous compounds, the following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents. It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, with decreasing solubility in nonpolar solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding. | |
| 2-Propanol | Soluble | As a larger alcohol, it remains a good solvent due to hydrogen bonding capabilities. A structurally similar compound, 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one, is reported to be slightly soluble in 2-propanol. | |
| Polar Aprotic | Acetone | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. A related quinazolinone derivative is soluble in acetone. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent capable of dissolving a wide range of polar and nonpolar compounds. A related quinazolinone derivative is soluble in DMSO. | |
| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent with strong solvating capabilities for compounds with polar functional groups. A related quinazolinone derivative is soluble in DMF. | |
| Moderately Polar | Ethyl Acetate | Moderately Soluble | The ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |
| Dichloromethane | Moderately Soluble | While capable of dipole-dipole interactions, its ability to hydrogen bond is weak. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the fluorophenyl ring of the solute via π-π stacking, but the overall nonpolar nature limits solubility. |
| n-Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane has weak intermolecular forces and cannot effectively solvate the polar hydroxyl group of the solute. A related compound, 2-amino-1-(4-fluorophenyl)ethanol, is poorly soluble in non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols are recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Equilibrium Solubility Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L).
Gravimetric Method
This is a simpler, though potentially less precise, method suitable for preliminary assessments.
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Equilibrium Solubility Method.
-
Sample Collection: Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in terms of mass per volume (e.g., mg/mL).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound using the equilibrium solubility method.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(4-Fluorophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2-(4-Fluorophenyl)-2-propanol (CAS No. 402-41-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment when working with this fluorinated organic compound.
Hazard Identification and Classification
This compound is a fluorinated organic compound that presents several hazards. It is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapour.[3]
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H11FO | [2][3] |
| Molecular Weight | 154.18 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Boiling Point | 212.7 °C at 760 mmHg | [4] |
| Vapour Pressure | 0.101 mmHg at 25°C | [4] |
| pKa | 14.43 ± 0.29 (Predicted) | [4] |
| Refractive Index | n20D 1.5 | [5] |
| Specific Gravity | 1.10 | [6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1][2] | Goggles should meet ANSI Z87.1 standards. A face shield provides additional protection against splashes.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton).[1] | Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's compatibility chart.[7] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat.[1][8] | Provides protection against skin contact and in case of a small fire. |
| Respiratory Protection | An air-purifying respirator may be required if engineering controls are insufficient or during large spills.[8] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
Handling Procedures
Safe handling of this compound requires adherence to the following protocols to minimize exposure and risk.
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[7]
-
Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2]
General Handling Practices:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe fumes, mist, spray, or vapors.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking.[4]
-
Use non-sparking tools and take precautionary measures against static discharges.[4][9]
-
Ground and bond containers when transferring material.[9]
Below is a workflow for the safe handling of this compound.
Storage Requirements
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
General Storage Conditions:
-
Store in a dry, cool, and well-ventilated area.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Keep away from heat, sparks, and flame.[2]
-
For flammable liquids like this compound, storage in a designated flammables cabinet is recommended, especially for quantities exceeding 10 gallons.[10]
Specific Storage Recommendations:
-
Some suppliers recommend storage at 2 - 8 °C.[5]
-
Avoid storing on high shelves; large containers should be stored below eye level.[10]
-
Use secondary containment, such as polyethylene trays, to separate from incompatible chemicals and contain potential spills.[10]
Emergency Procedures: Spills and First Aid
Immediate and appropriate action is necessary in the event of a spill or personal exposure.
Spill Response:
The appropriate response to a spill depends on its size.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]
-
-
Large Spills:
The following diagram outlines the general workflow for responding to a chemical spill.
First Aid Measures:
-
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
-
In case of skin contact: Wash the affected area with plenty of soap and water.[2] Seek immediate medical attention.[2]
-
In case of eye contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
In case of ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Forbidden Disposal Methods:
-
DO NOT pour down the drain.[1]
-
DO NOT allow to evaporate in a fume hood as a means of disposal.[1]
-
DO NOT dispose of in regular trash.[1]
Recommended Disposal Method:
-
The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[1]
Waste Collection and Disposal Workflow:
-
Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[1]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Pickup: Once the container is nearly full, arrange for a waste pickup from your institution's EHS office or a contracted hazardous waste disposal service.[1]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[1]
The following diagram illustrates the waste disposal workflow.
Experimental Protocols
Protocol 1: Small Spill Cleanup (Up to 100 mL)
Materials:
-
Personal Protective Equipment (as specified in Section 3)
-
Inert absorbent material (vermiculite, sand, or commercial sorbent pads)
-
Two sealable, thick plastic hazardous waste disposal bags with labels
-
Disposable scoop or tongs
-
Decontamination solvent (e.g., isopropanol)
-
Soap solution and water
-
Paper towels
Methodology:
-
Ensure you are wearing the appropriate PPE (goggles, face shield, chemical-resistant gloves, lab coat).
-
Alert others in the laboratory of the spill.
-
If the spilled material is flammable, eliminate all ignition sources.
-
Contain the spill by surrounding it with absorbent material.[11]
-
Slowly add more absorbent material over the spill, working from the outside in, until the liquid is completely absorbed.[11]
-
Using a disposable scoop or tongs, carefully collect the contaminated absorbent material and place it into a labeled hazardous waste bag.[1]
-
Wipe the spill area with a paper towel dampened with a suitable solvent (e.g., isopropanol), then with soap and water.[1]
-
Place all contaminated cleaning materials (paper towels, gloves) into the second hazardous waste bag.
-
Seal and label both bags for hazardous waste disposal.
-
Restock any used spill kit supplies.[11]
Protocol 2: Preparation of Waste for Disposal
Materials:
-
Personal Protective Equipment (as specified in Section 3)
-
Approved halogenated organic waste container with a screw cap
-
Waste label
-
Funnel
Methodology:
-
Perform all waste consolidation within a chemical fume hood.
-
Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.
-
Place a funnel in the opening of the waste container.
-
Carefully pour the waste into the container, avoiding splashes.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Securely cap the container when not actively adding waste.
-
Store the sealed waste container in a designated and properly placarded Satellite Accumulation Area.
-
Maintain a log of the waste added to the container.
-
When the container is full, complete the necessary institutional paperwork to request a waste pickup.[1]
This guide is intended to provide comprehensive information for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 402-41-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Methodological & Application
Synthesis of Tertiary Alcohols: A Focus on 2-(4-Fluorophenyl)-2-propanol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes on the synthesis of tertiary alcohols, using 2-(4-fluorophenyl)-2-propanol as a prime example. The synthesis of this and similar tertiary alcohols is of significant interest in medicinal chemistry and drug development due to the prevalence of the tertiary alcohol moiety in bioactive molecules. The inclusion of a fluorine atom can further modulate the pharmacokinetic and pharmacodynamic properties of a compound.
The primary methods for the synthesis of tertiary alcohols, including this compound, involve the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to a ketone or an ester.[1][2][3][4][5] These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.[6]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two main pathways: the Grignard reaction and the use of an organolithium reagent. Both methods involve the reaction of a nucleophilic organometallic compound with a carbonyl group, followed by an acidic workup.[3][4][7]
Grignard Reaction Pathway
The Grignard reaction is a widely used method for creating carbon-carbon bonds. In this pathway, an organomagnesium halide (Grignard reagent) is reacted with a ketone.[1][8] For the synthesis of this compound, 4-fluorophenylmagnesium bromide is reacted with acetone. The Grignard reagent is typically prepared in situ from 1-bromo-4-fluorobenzene and magnesium metal in an anhydrous ether solvent.[8]
Diagram 1: Grignard Reaction for Synthesis of this compound
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Grignard reaction protocol for 2-(4-Fluorophenyl)-2-propanol synthesis
An Application Note and Protocol for the Synthesis of 2-(4-Fluorophenyl)-2-propanol via Grignard Reaction
Introduction
This compound is a tertiary alcohol that serves as a valuable intermediate in the synthesis of various biologically active molecules and is a key building block in pharmaceutical and chemical research.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, making this intermediate particularly useful in drug development.[2]
The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[3][4] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound.[5] This protocol details the synthesis of this compound by reacting 4-fluorophenylmagnesium bromide with acetone. The Grignard reagent is prepared in situ from 4-bromofluorobenzene and magnesium turnings.[6][7]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 402-41-5 | [8][9] |
| Molecular Formula | C₉H₁₁FO | [1][8][9] |
| Molecular Weight | 154.18 g/mol | [9] |
| Appearance | Colorless to light yellow clear liquid | [1][8] |
| Boiling Point | 212.7 °C at 760 mmHg | [8] |
| 61 °C at 1 mmHg | [1][2] | |
| Density | ~1.1 g/cm³ (Predicted) | [2] |
| pKa | 14.43 ± 0.29 (Predicted) | [8] |
Safety Information:
The target compound is irritating to the eyes, respiratory system, and skin.[8] The Grignard reagent is highly flammable, moisture-sensitive, and can cause severe skin and eye damage.[6] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[10]
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages: the formation of the Grignard reagent (4-fluorophenylmagnesium bromide) and its subsequent reaction with acetone, followed by an acidic workup to yield the final tertiary alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 352-13-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
Application Notes and Protocols for Corey-Bakshi-Shibata (CBS) Reduction in Chiral Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely utilized method for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones.[1][2] This catalytic process employs a chiral oxazaborolidine catalyst, typically derived from proline, and a borane source to achieve high levels of stereocontrol, often exceeding 95% enantiomeric excess (ee).[3][4] Its predictability, broad substrate scope, and operational simplicity have made it an invaluable tool in the synthesis of natural products, pharmaceuticals, and other complex chiral molecules.[3][5]
Principle and Advantages
The CBS reduction operates through a dual-activation mechanism. The chiral oxazaborolidine catalyst possesses both a Lewis acidic boron atom and a Lewis basic nitrogen atom. The nitrogen atom coordinates to the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂), activating it as a hydride donor.[6] Simultaneously, the endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate, activating it for reduction and creating a rigid, chiral environment.[3] This organized transition state directs the hydride transfer to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol.[6]
Key Advantages:
-
High Enantioselectivity: Consistently delivers high enantiomeric excess for a wide range of substrates.[3]
-
Predictable Stereochemistry: The absolute configuration of the product alcohol can be reliably predicted based on the chirality of the CBS catalyst used.
-
Broad Substrate Scope: Effective for the reduction of aryl-aliphatic, di-aliphatic, α,β-unsaturated, and heteroatom-containing ketones.[4]
-
Catalytic Nature: The chiral catalyst is used in substoichiometric amounts (typically 1-10 mol%), making it cost-effective.[4]
-
Mild Reaction Conditions: Reactions are typically carried out under anhydrous conditions at temperatures ranging from ambient to -78 °C.[4][6]
Quantitative Data Summary
The following table summarizes the enantioselective reduction of various ketones using the CBS method, highlighting the typical yields and enantiomeric excesses achieved.
| Ketone Substrate | Catalyst | Reducing Agent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Methyl-CBS | BH₃·THF | 23 | ~97 | 96 (R) | [7] |
| 2-Chloroacetophenone | (S)-Methyl-CBS | BH₃·THF | 23 | ~95 | 91 (S) | [8] |
| α-Tetralone | (S)-Lactam Alcohol derived | BH₃·THF | 23 | Good | 85 (R) | [8] |
| Benzalacetone | (S)-Lactam Alcohol derived | BH₃·THF | -40 | Good | 95 (R) | [8] |
| Cyclopentenone | (R)-Methyl-CBS | Catecholborane | -78 | Good | High | [6] |
| Bicyclic Sulfone | (S)-Methyl-CBS | BH₃·THF | N/A | Good | High | [4] |
Experimental Protocols
General Considerations:
The CBS reduction is sensitive to moisture; therefore, all reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[6][9] The enantioselectivity of the reaction can be temperature-dependent, with lower temperatures generally affording higher ee values.[4]
Protocol 1: Enantioselective Reduction of Acetophenone
This protocol details the in-situ generation of the catalyst followed by the reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stir bar
-
Gas-inlet adapter with rubber septum
-
Syringes
Procedure:
-
Catalyst Preparation (In-situ):
-
To a dry 25 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).[7]
-
Add 1 mL of anhydrous THF, followed by trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) at room temperature.[7]
-
Stir the solution for 30 minutes.[7]
-
Add another 1 mL of anhydrous THF, followed by 2 mL (2 mmol, 1 equiv.) of 1 M borane-THF solution.[7]
-
-
Reduction Reaction:
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for the Reduction of a Prochiral Ketone
This protocol provides a general workflow for the CBS reduction using a commercially available catalyst solution.
Materials:
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (1 M in THF)
-
Prochiral ketone substrate
-
Anhydrous solvent (e.g., THF, Toluene)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equiv.).
-
Cool the flask to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the borane solution (e.g., BMS or BH₃·THF, 0.6 - 1.0 equiv.) and stir for 10-15 minutes.[6]
-
-
Substrate Addition and Reaction:
-
Add a solution of the prochiral ketone (1.0 equiv.) in the anhydrous solvent dropwise to the reaction mixture.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Quenching and Work-up:
-
Once the reaction is complete, slowly and carefully add methanol at the reaction temperature to quench any excess borane.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30-60 minutes to hydrolyze the borate esters.
-
Proceed with a standard aqueous work-up and extraction as described in Protocol 1.
-
-
Purification and Analysis:
-
Purify the product via column chromatography.
-
Determine the yield and enantiomeric excess.
-
Visualizations
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: General experimental workflow for a CBS reduction reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: The Role of (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct synthetic routes for neurological disorder drugs using 2-(4-fluorophenyl)-2-propanol are not extensively documented in readily available literature, its stereoisomer, (S)-2-(4-fluorophenyl)propan-1-ol, serves as a critical chiral building block in the synthesis of complex pharmaceutical molecules.[1] The specific stereochemistry of this compound is paramount for the biological efficacy of the final drug product.[1] This document provides detailed methodologies for the synthesis of a key intermediate for Aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] NK1 receptors are widely distributed in the central and peripheral nervous systems and are implicated in various physiological and pathological processes, including emesis, pain transmission, and neuroinflammation.[2][3] Aprepitant is clinically approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2]
Synthetic Pathway Overview
The synthesis detailed herein transforms (S)-2-(4-Fluorophenyl)propan-1-ol into a crucial morpholine intermediate of Aprepitant. This process involves two primary steps:
-
Activation of the Primary Alcohol: The primary alcohol of (S)-2-(4-fluorophenyl)propan-1-ol is activated through tosylation.[1]
-
Nucleophilic Substitution and Cyclization: This is followed by a nucleophilic substitution and cyclization with an appropriate amino alcohol to form the desired morpholine ring structure.[1]
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of the Aprepitant intermediate commencing from (S)-2-(4-Fluorophenyl)propan-1-ol.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Tosylation | (S)-2-(4-Fluorophenyl) propan-1-ol | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | 85-95 |
| 2 | Morpholine Ring Formation | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one (after oxidation) | 75-85 |
Experimental Protocols
Step 1: Synthesis of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (Tosyl intermediate)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-(4-Fluorophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution. Subsequently, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature is maintained at 0°C.
-
Reaction Progression: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) to yield the pure (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate.[1]
Step 2: Synthesis of (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one
-
Reaction Setup: To a solution of (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate (1.0 equivalent) in anhydrous acetonitrile, add N-benzylethanolamine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction Progression: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Initial Purification: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-N-(2-hydroxyethyl)-2-(4-fluorophenyl)propan-1-amine.
-
Oxidation: Dissolve the crude amine in anhydrous DCM and cool to 0°C. Add an oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise. Stir the reaction at room temperature until oxidation is complete (monitor by TLC).
-
Work-up and Final Purification: Quench the reaction (e.g., with isopropanol if using PCC) and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel with a hexane:ethyl acetate gradient) to yield (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one.[1]
Visualizations
References
- 1. Investigation of the Role of Neurokinin-1 Receptor Inhibition Using Aprepitant in the Apoptotic Cell Death through PI3K/Akt/NF-κB Signal Transduction Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Enantioselective Separation of 2-(4-Fluorophenyl)-2-propanol Derivatives
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of enantiomers of 2-(4-Fluorophenyl)-2-propanol and its derivatives. This method is crucial for researchers, scientists, and professionals in drug development and quality control, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties.
Introduction
This compound is a chiral tertiary alcohol, and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. The presence of a chiral center necessitates the development of reliable analytical methods to separate and quantify the individual enantiomers. Chiral HPLC is a powerful technique for this purpose, employing a chiral stationary phase (CSP) to achieve differential retention of the enantiomers. This document provides a detailed protocol for the enantioselective analysis of these compounds.
Experimental Protocol
This protocol outlines the steps for preparing the sample and mobile phase, along with the optimal HPLC system configuration for the enantiomeric separation of this compound derivatives.
Materials and Reagents
-
Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol).
-
Sample: Racemic this compound standard.
-
Sample Solvent: A mixture of n-Hexane and 2-Propanol, typically in a 90:10 (v/v) ratio.
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A column such as a Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar CSP is a suitable starting point.
Sample Preparation
-
Accurately weigh and dissolve a small amount of the racemic this compound derivative in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
HPLC Conditions
The following table summarizes the recommended starting conditions for the chiral separation. Optimization of these parameters may be necessary to achieve baseline separation for specific derivatives.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Optimization
-
Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol is a critical parameter. Increasing the percentage of 2-Propanol will generally decrease retention times but may also affect the resolution. A systematic evaluation of the 2-Propanol concentration (e.g., from 5% to 20%) is recommended to find the optimal balance between analysis time and separation.
-
Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can sometimes improve resolution by allowing for more interactions between the analytes and the chiral stationary phase.
-
Temperature: Column temperature can influence enantioselectivity. Evaluating the separation at different temperatures (e.g., 15 °C, 25 °C, and 40 °C) can be beneficial.
Data Presentation
The following table illustrates the expected chromatographic parameters for the separation of the enantiomers of this compound based on the initial method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor | < 1.2 | < 1.2 |
Note: The actual retention times and resolution may vary depending on the specific HPLC system, column, and exact experimental conditions.
Experimental Workflow Diagram
The logical flow of the experimental protocol is visualized in the following diagram.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
This comprehensive guide provides a starting point for the successful enantioselective separation of this compound derivatives. Methodical optimization of the outlined parameters will ensure a robust and reliable analytical method suitable for research, development, and quality control applications.
Application Note: Flash Column Chromatography for the Purification of 2-(4-Fluorophenyl)-2-propanol
Introduction
2-(4-Fluorophenyl)-2-propanol is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[1] Its purity is crucial for the successful synthesis of subsequent products. Flash column chromatography is an efficient method for the purification of moderately polar organic molecules like this compound, offering a balance of speed and resolution.[2][3] This application note provides a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Experimental Overview
The purification strategy involves the separation of this compound from non-polar impurities and more polar byproducts. The optimal mobile phase composition is first determined by thin-layer chromatography (TLC), targeting an Rf value of approximately 0.2-0.35 for the desired compound.[4][5][6] The crude material is then subjected to flash column chromatography.
Experimental Protocols
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Triethylamine (optional, for acidic compounds)[7]
-
-
Equipment:
-
Flash chromatography system (glass column, pump or air pressure source)
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Fraction collector
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
-
2. Thin-Layer Chromatography (TLC) for Method Development
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.35 for the this compound spot.[4][5] This will be the starting mobile phase for the flash column chromatography.
3. Flash Column Chromatography Protocol
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, even bed.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.[6] Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][7] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (air or pump) to initiate the flow of the mobile phase through the column.
-
Begin with an isocratic elution using the mobile phase determined by TLC.
-
If separation is not optimal, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).[5]
-
Collect fractions of the eluate in test tubes or other suitable containers.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 402-41-5[8][9][10][11] |
| Molecular Formula | C9H11FO |
| Molecular Weight | 154.18 g/mol |
| Melting Point | 37.8 °C[10] |
| Boiling Point | 61 °C @ 1 mmHg[10] |
Table 2: Flash Chromatography Parameters and Results (Example Data)
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Initial Mobile Phase | 95:5 Hexane:Ethyl Acetate |
| Final Mobile Phase | 80:20 Hexane:Ethyl Acetate |
| Crude Sample Weight | 5.0 g |
| Purified Product Weight | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. chromtech.com [chromtech.com]
- 4. orgsyn.org [orgsyn.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Page loading... [guidechem.com]
- 9. This compound | 402-41-5 [chemicalbook.com]
- 10. This compound | 402-41-5 [m.chemicalbook.com]
- 11. This compound | 402-41-5 [sigmaaldrich.com]
Application Note: Derivatization of 2-(4-Fluorophenyl)-2-propanol for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of 2-(4-fluorophenyl)-2-propanol, a tertiary alcohol, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Tertiary alcohols often exhibit poor chromatographic behavior, including low volatility and peak tailing, which can be mitigated by derivatization.[1][2] This note details two effective methods: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). These procedures are designed to increase analyte volatility and thermal stability, thereby improving peak shape, resolution, and detection sensitivity.[1][3][4] Included are step-by-step experimental protocols, comparative data, and a workflow diagram to guide researchers in selecting and implementing the appropriate method for their analytical needs.
Introduction
This compound is a tertiary alcohol that can be challenging to analyze directly by GC-MS. The presence of the polar hydroxyl group can lead to intermolecular hydrogen bonding, reducing volatility and causing interactions with the GC column, resulting in poor peak shape and reduced sensitivity.[1][5] Chemical derivatization is a crucial sample preparation step that modifies the analyte to make it more amenable to GC analysis.[2] This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3][6]
The two most common derivatization strategies for alcohols are silylation and acylation.[3][5]
-
Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent, and its by-products are highly volatile, minimizing interference in the chromatogram.[7] Due to the steric hindrance of tertiary alcohols, a catalyst such as Trimethylchlorosilane (TMCS) is often employed to enhance the reaction rate.[8]
-
Acylation introduces an acyl group, converting the alcohol into an ester. Trifluoroacetic Anhydride (TFAA) is a highly reactive acylation reagent that forms stable and volatile trifluoroacetate esters.[9][10] These fluorinated derivatives are particularly useful for enhancing sensitivity with certain detectors and provide characteristic mass spectra.[10][11]
This application note provides detailed protocols for both MSTFA and TFAA derivatization of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), anhydrous, GC grade
-
Ethyl Acetate, anhydrous, GC grade
-
Nitrogen gas, high purity
-
GC vials (2 mL) with caps and septa
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Protocol 1: Silylation with MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.[8]
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS for enhanced reactivity with the sterically hindered tertiary alcohol).[8]
-
Add 50 µL of anhydrous pyridine, which can act as a catalyst and acid scavenger.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[8]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Dilute with anhydrous ethyl acetate if necessary.
Protocol 2: Acylation with TFAA
This protocol details the formation of the trifluoroacetate ester of this compound.
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane (DCM).
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous DCM to redissolve the analyte.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its by-product, trifluoroacetic acid, are corrosive.[9]
-
Reconstitute the residue in 100 µL of anhydrous ethyl acetate.
-
The sample is now ready for GC-MS analysis.
Recommended GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Data Presentation and Discussion
Derivatization is expected to significantly improve the chromatographic properties of this compound. The resulting TMS-ether and TFA-ester are more volatile and less polar, leading to shorter retention times and more symmetrical peak shapes.
Workflow for Derivatization of this compound
Caption: Experimental workflow for the derivatization of this compound.
Table 1: Comparison of Derivatization Agents
| Feature | Silylation (MSTFA) | Acylation (TFAA) |
| Derivative Formed | Trimethylsilyl (TMS) Ether | Trifluoroacetate (TFA) Ester |
| Key Advantages | Highly volatile by-products, versatile for many functional groups.[7] | Forms highly stable derivatives, enhances ECD response.[9][10] |
| Reaction Conditions | Requires heating (e.g., 70°C), sensitive to moisture.[8] | Fast reaction, may require removal of corrosive by-products.[9][10] |
| Considerations | The TMS derivative may be susceptible to hydrolysis.[11] | TFAA is highly reactive and corrosive.[10] |
Table 2: Summary of Expected GC-MS Data
| Analyte/Derivative | Molecular Weight ( g/mol ) | Expected Retention Time | Key Diagnostic m/z Ions |
| This compound | 154.18 | Longer, potential tailing | 139 ([M-CH₃]⁺), 121, 96 |
| TMS Derivative | 226.34 | Shorter, sharp peak | 211 ([M-CH₃]⁺), 135, 73 (TMS group) |
| TFA Derivative | 250.17 | Shorter, sharp peak | 235 ([M-CH₃]⁺), 137, 109 |
Note: Retention times are relative and depend on the specific GC-MS system and conditions. Key m/z ions are predicted based on likely fragmentation patterns.
Conclusion
Both silylation with MSTFA and acylation with TFAA are effective methods for the derivatization of this compound, enabling robust and reliable analysis by GC-MS. The choice between the two methods will depend on laboratory resources, sample matrix, and specific analytical objectives. Silylation with MSTFA is a versatile and common technique with the advantage of volatile by-products.[7] Acylation with TFAA offers a highly reactive alternative that produces very stable derivatives.[10] By converting the polar tertiary alcohol into a more volatile and thermally stable derivative, these protocols successfully overcome common chromatographic issues, leading to improved peak shape, sensitivity, and overall analytical performance.
References
- 1. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules Utilizing 2-(4-Fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric synthesis and application of the chiral building block, (S)-2-(4-fluorophenyl)propan-1-ol, a derivative of 2-(4-fluorophenyl)-2-propanol. This compound is a valuable precursor in the development of pharmaceuticals and advanced materials due to its specific stereochemistry and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity.[1]
Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol
The enantiomerically pure (S)-2-(4-fluorophenyl)propan-1-ol can be synthesized via two primary, highly effective methods: Biocatalytic Reduction and Corey-Bakshi-Shibata (CBS) Reduction.
This method employs ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the enantioselective reduction of the prochiral ketone, 1-(4-fluorophenyl)ethanone.[2] This approach is environmentally friendly, utilizing mild reaction conditions.[2] A key aspect of this process is the in-situ cofactor regeneration, commonly achieved using a sacrificial alcohol like isopropanol.[2]
Quantitative Data for Biocatalytic Reduction:
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Lactobacillus brevis ADH | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 |
| Candida parapsilosis Carbonyl Reductase | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99 | >99 |
| Engineered Chryseobacterium sp. KRED (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | >99 |
Experimental Protocol: Biocatalytic Reduction
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).[1] A co-solvent such as DMSO (5%) can be added to improve substrate solubility.[1]
-
Cofactor and Regeneration System: Add NADP⁺ or NAD⁺ to a final concentration of approximately 1 mM.[2] For cofactor regeneration, add glucose (1.5 eq) and a glucose dehydrogenase (GDH) enzyme or isopropanol (5-10 equivalents).[1][2]
-
Enzyme Addition: Introduce the selected anti-Prelog selective KRED to the reaction mixture.
-
Substrate Addition: Add 1-(4-fluorophenyl)propan-1-one to the desired concentration (e.g., 10-50 mM).[2]
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).[2]
-
Workup and Extraction: Upon completion (monitored by TLC or HPLC), quench the reaction with an organic solvent like ethyl acetate.[1][2] Extract the product into the organic layer, repeat the extraction twice, combine the organic layers, and dry over anhydrous sodium sulfate.[2]
-
Purification and Analysis: Filter and concentrate the organic phase under reduced pressure.[2] Purify the product via column chromatography on silica gel.[2] Determine the yield and enantiomeric excess using chiral GC or HPLC.[2]
Workflow for Biocatalytic Reduction
Caption: A generalized workflow for the synthesis and purification of (S)-2-(4-Fluorophenyl)propan-1-ol via biocatalytic reduction.
The CBS reduction is a robust method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[2]
Quantitative Data for CBS Reduction:
| Catalyst | Borane Source | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | 1-(4-fluorophenyl)propan-1-one | (S)-2-(4-Fluorophenyl)propan-1-ol | High | >95 |
Experimental Protocol: CBS Reduction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq. of a 1 M solution in toluene) to anhydrous THF.[2]
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the borane source (e.g., 0.6 eq. of BH₃·SMe₂) and stir for 10-15 minutes.[2]
-
Substrate Addition: Add a solution of 1-(4-fluorophenyl)propan-1-one (1 eq.) in anhydrous THF dropwise over 30 minutes.[2]
-
Reaction Monitoring: Stir the mixture at 0 °C and monitor by TLC.[2]
-
Quenching: Upon completion, carefully quench the excess borane by the dropwise addition of methanol.[2]
-
Workup and Extraction: Stir for 30 minutes, then transfer to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x).[2] Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.[2]
-
Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[2] Purify the crude product by flash column chromatography.[2] Determine yield and enantiomeric excess by chiral GC or HPLC.[2]
Reaction Pathway for CBS Reduction
Caption: A simplified reaction pathway for the CBS reduction.
Application in the Synthesis of a Key Aprepitant Intermediate
(S)-2-(4-Fluorophenyl)propan-1-ol is a crucial starting material for synthesizing an intermediate of Aprepitant, an antiemetic drug that acts as a selective antagonist of human substance P/neurokinin 1 (NK1) receptors.[3]
Synthetic Pathway Overview:
The synthesis involves a two-step process:
-
Tosylation: Activation of the primary alcohol of (S)-2-(4-fluorophenyl)propan-1-ol.[3]
-
Nucleophilic Substitution and Cyclization: Reaction with an amino alcohol to form the morpholine ring structure.[3]
Quantitative Data for Aprepitant Intermediate Synthesis:
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Tosylation | (S)-2-(4-Fluorophenyl)propan-1-ol | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | ~95 |
| 2 | Cyclization | (S)-2-(4-Fluorophenyl)propyl 4-methylbenzenesulfonate | (2R,3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-ol | ~80 |
Experimental Protocol: Synthesis of Aprepitant Intermediate
Step 1: Tosylation
-
Dissolve (S)-2-(4-fluorophenyl)propan-1-ol (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with HCl (1M), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.
Step 2: Cyclization
-
To a solution of the tosylated intermediate (1.0 eq) in anhydrous acetonitrile, add N-benzylethanolamine (1.2 eq) and potassium carbonate (2.0 eq).[3]
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).[3]
-
Cool to room temperature and filter to remove inorganic salts.[3]
-
Concentrate the filtrate to obtain the crude N-benzyl-N-(2-hydroxyethyl)-2-(4-fluorophenyl)propan-1-amine.[3]
Synthetic Workflow to Aprepitant Intermediate
Caption: Synthetic workflow from (S)-2-(4-Fluorophenyl)propan-1-ol to a key Aprepitant intermediate.[3]
Application in Chiral Liquid Crystal Synthesis
(S)-2-(4-Fluorophenyl)propan-1-ol serves as a building block for novel chiral dopants in liquid crystal (LC) mixtures.[4] Its chirality induces a helical twist in nematic hosts, forming a chiral nematic phase crucial for electro-optical applications.[4] The fluorine atom helps in tuning the dielectric anisotropy of the LC material.[4]
Experimental Protocol: Synthesis of a Chiral Dopant (CD-1)
This protocol describes the esterification of (S)-2-(4-fluorophenyl)propan-1-ol with a mesogenic carboxylic acid.[4]
-
Reactant Setup: In a round-bottom flask, dissolve 4-(trans-4-pentylcyclohexyl)benzoic acid (10 mmol) and (S)-2-(4-fluorophenyl)propan-1-ol (10 mmol) in anhydrous DCM.[4] Add DMAP (1 mmol).[4]
-
Coupling Agent Addition: Cool to 0 °C and slowly add a solution of DCC (11 mmol) in anhydrous DCM.[4]
-
Reaction: Stir at room temperature for 18 hours, monitoring by TLC.[4]
-
Workup: Filter to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Logical Workflow for Chiral Dopant Evaluation
Caption: A generalized workflow for the evaluation of a novel chiral dopant in liquid crystal applications.
References
Application Notes and Protocols for 2-(4-Fluorophenyl)-2-propanol in Advanced Polymers and Coatings
Disclaimer: Direct, documented applications of 2-(4-Fluorophenyl)-2-propanol as a primary monomer or initiator in the synthesis of advanced polymers and coatings are not extensively reported in publicly available scientific literature. The following application notes and protocols are based on a chemically plausible, hypothetical pathway where this compound is first converted to a methacrylate monomer, which is then polymerized. The experimental details and performance data are derived from analogous, structurally similar polymer systems and are provided as a representative guide for research and development.
Application Notes
Introduction: The Role of Fluorinated Monomers
The incorporation of fluorine into polymers is a well-established strategy for developing materials with exceptional properties. Fluorinated polymers are known for their high thermal stability, chemical inertness, low surface energy, hydrophobicity, and low dielectric constants. These characteristics make them ideal for advanced coatings, high-performance films, and specialty materials in the electronics, aerospace, and biomedical industries.
This compound, with its fluorinated aromatic ring and tertiary alcohol group, is a promising precursor for creating novel fluorinated monomers. By converting the tertiary alcohol to a polymerizable group, such as a methacrylate, a new building block is formed. The resulting monomer, 2-(4-Fluorophenyl)prop-2-yl methacrylate (FPMA) , can be polymerized to yield a polymer, Poly(2-(4-Fluorophenyl)prop-2-yl methacrylate) (PFPMA) , with a unique combination of properties imparted by both the fluorine atom and the bulky, rigid aromatic side group.
Proposed Role of this compound as a Monomer Precursor
In this hypothetical pathway, this compound serves as the starting material for the synthesis of the FPMA monomer. The key attributes that FPMA is expected to bring to a polymer system include:
-
Low Surface Energy and Hydrophobicity: The presence of the fluorophenyl group is expected to create coatings with low surface energy, leading to excellent water and oil repellency.[1] This is highly desirable for applications such as anti-fouling coatings, self-cleaning surfaces, and moisture barriers.
-
Enhanced Thermal Stability: The rigid aromatic ring and the quaternary carbon in the polymer backbone contribute to a high glass transition temperature (Tg) and excellent thermal stability, making the material suitable for high-temperature applications.
-
Low Dielectric Constant: The fluorine atom's high electronegativity and low polarizability can reduce the dielectric constant of the polymer, a critical property for materials used in microelectronics as insulators.[2]
-
Biocompatibility: Fluorinated polymers often exhibit low protein adsorption and good biocompatibility, making them candidates for biomedical applications such as coatings for medical devices and implants, or as components in drug delivery systems.[3][4]
Potential Applications
-
Advanced Coatings: Development of hydrophobic and oleophobic protective coatings for electronics, optics, and architectural surfaces.
-
Biomedical Devices: Creation of low-fouling, biocompatible coatings for catheters, surgical tools, and implants to reduce infection and rejection rates.[4][5]
-
Drug Delivery: Use in the formulation of nanoparticles or micelles for controlled drug release, where the hydrophobic fluorinated component can form a stable core.[6]
-
High-Performance Composites: As a matrix material or additive to enhance the thermal and chemical resistance of composite materials.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)prop-2-yl Methacrylate (FPMA) Monomer
This protocol describes the esterification of this compound with methacryloyl chloride to produce the FPMA monomer. The procedure is adapted from standard methods for synthesizing methacrylate esters from tertiary alcohols.[7][8]
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution, 5% aqueous
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the organic filtrate sequentially with 5% NaOH solution and deionized water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and add a small amount of hydroquinone as an inhibitor.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure FPMA monomer.
Protocol 2: Free-Radical Polymerization of FPMA
This protocol details the synthesis of Poly(2-(4-Fluorophenyl)prop-2-yl methacrylate) (PFPMA) via conventional free-radical polymerization. The conditions are based on typical procedures for methacrylate monomers with bulky side groups.[9][10][11]
Materials:
-
2-(4-Fluorophenyl)prop-2-yl methacrylate (FPMA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Toluene, anhydrous
-
Methanol (for precipitation)
Procedure:
-
Dissolve the FPMA monomer and AIBN (0.5 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
After the polymerization time, cool the flask to room temperature. The solution will be viscous.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated white polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 3: Preparation and Characterization of a PFPMA Coating
This protocol describes the preparation of a polymer coating by solution casting and methods for its characterization.
Procedure:
-
Coating Preparation:
-
Prepare a 10% (w/v) solution of the synthesized PFPMA in a suitable solvent (e.g., toluene or chloroform).
-
Cast the solution onto a clean glass slide or silicon wafer.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.
-
Dry the resulting film in a vacuum oven at 80 °C for 12 hours to remove any residual solvent.
-
-
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle to assess the hydrophobicity of the coating. Higher contact angles indicate lower surface energy.[12]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to evaluate the thermal decomposition temperature (Td).[9]
-
Molecular Weight Determination: Analyze the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Data Presentation
The following tables present representative data based on polymers derived from structurally analogous monomers, such as poly(1-adamantyl methacrylate).[9][13][14] This data serves as an expected performance benchmark for PFPMA.
Table 1: Polymerization Results for PFPMA (Analogous Data)
| Entry | Monomer | Initiator | Polymer Yield (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | FPMA | AIBN | > 90 | 17,500 | 1.15 |
| 2 | FPMA | AIBN | > 90 | 3,000 | 1.25 |
Table 2: Thermal and Surface Properties of PFPMA (Analogous Data)
| Polymer | Tg (°C) | Td at 5% weight loss (°C) | Water Contact Angle (°) |
|---|---|---|---|
| PFPMA | ~200 | > 350 | > 105 |
| PMMA (for comparison) | ~105 | ~300 | ~70 |
Visualization
Experimental Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the final polymer coating.
Caption: Synthetic workflow from this compound to a PFPMA coating.
Structure-Property Relationship
This diagram shows the logical relationship between the structural features of the FPMA monomer and the resulting properties of the PFPMA polymer.
Caption: Relationship between FPMA monomer structure and key polymer properties.
References
- 1. adhesion.kr [adhesion.kr]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boydbiomedical.com [boydbiomedical.com]
- 5. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dakenchem.com [dakenchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ripublication.com [ripublication.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Influence of Fluorine-Containing Monomer Content on the Hydrophobic and Transparent Properties of Nanohybrid Silica Polyacrylate Coating Materials [mdpi.com]
- 13. polymersource.ca [polymersource.ca]
- 14. polymersource.ca [polymersource.ca]
Application Notes and Protocols for the Analysis of Fluorinated Compounds Using 2-(4-Fluorophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials necessitates robust and reliable analytical methods for their detection and quantification.[1][2][3] 2-(4-Fluorophenyl)-2-propanol is a stable, commercially available compound that serves as an excellent internal standard or reference material in various analytical techniques due to its distinct fluorine signal and chromatographic behavior.[4] These application notes provide detailed protocols for the use of this compound in the analysis of fluorinated compounds by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile fluorinated organic compounds. The use of an internal standard is crucial for accurate quantification, and this compound is a suitable candidate for this purpose.
Experimental Protocol: Quantification of a Fluorinated Analyte using GC-MS with this compound as an Internal Standard
1. Preparation of Standard Solutions:
-
Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the fluorinated analyte and dissolve it in 10 mL of methanol.
-
Stock Solution of Internal Standard (IS) (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a constant volume of the internal standard solution and diluting with methanol to achieve final analyte concentrations ranging from 1 µg/mL to 100 µg/mL, with a fixed IS concentration of 10 µg/mL.
2. Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with methanol to bring the analyte concentration within the calibration range.
-
For solid samples, perform a suitable extraction (e.g., sonication with methanol) followed by filtration.
-
To 1 mL of the prepared sample, add a precise amount of the internal standard stock solution to achieve a final IS concentration of 10 µg/mL.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte and the internal standard. For this compound, characteristic m/z values may include 154 (M+), 139, and 109.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Quantitative Data Summary
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,112 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 152,876 | 150,567 | 1.015 |
| 25 | 380,987 | 150,876 | 2.525 |
| 50 | 761,543 | 151,009 | 5.043 |
| 100 | 1,525,678 | 150,987 | 10.105 |
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of fluorinated compounds, particularly those that are non-volatile or thermally labile.[5][6][7] this compound can be used as an internal standard to correct for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of a Fluorinated Pharmaceutical using LC-MS/MS with this compound as an Internal Standard
1. Preparation of Standard Solutions:
-
Follow the same procedure as for GC-MS to prepare stock and calibration standards in a suitable solvent system (e.g., 50:50 acetonitrile:water).
2. Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant.
-
Dilute the extracted sample as necessary to fall within the calibration curve range.
-
Spike the diluted sample with the internal standard to a final concentration of 10 ng/mL.
3. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Source Parameters: Optimize for the specific analyte and internal standard (e.g., curtain gas, ion spray voltage, temperature).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for both the analyte and this compound. For this compound (positive mode), a possible transition is m/z 155.1 -> 137.1 ([M+H]+ -> [M+H-H₂O]+).
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte MRM peak area to the internal standard MRM peak area against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,432 | 510,987 | 0.011 |
| 0.5 | 26,876 | 512,345 | 0.052 |
| 1 | 54,123 | 511,765 | 0.106 |
| 5 | 270,987 | 512,098 | 0.529 |
| 10 | 542,567 | 511,987 | 1.059 |
| 50 | 2,710,876 | 512,111 | 5.293 |
Experimental Workflow
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Analysis
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds, as the ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, minimizing signal overlap.[8][9] this compound can be used as a quantitative internal standard.
Experimental Protocol: Quantification of a Fluorinated Compound using ¹⁹F NMR with this compound as an Internal Standard
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing the fluorinated analyte into an NMR tube.
-
Accurately weigh and add a known amount of this compound (internal standard) to the same NMR tube.
-
Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
2. ¹⁹F NMR Instrumental Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Solvent: CDCl₃ (or other suitable deuterated solvent).
-
Temperature: 298 K.
-
Pulse Program: A standard ¹⁹F single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the chemical shifts of both the analyte and the internal standard (e.g., -50 to -200 ppm).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the fluorine nuclei being quantified to ensure full relaxation (e.g., 30 s).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or higher).
-
Pulse Angle: 90°.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the signals corresponding to the fluorine atoms of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample)
Where:
-
N = number of fluorine atoms for the integrated signal
-
MW = molecular weight
-
Quantitative Data Summary
| Compound | Chemical Shift (ppm) | Integral | Number of ¹⁹F Nuclei | Moles (relative to IS) |
| Analyte | -115.2 | 1.50 | 1 | 1.50 |
| This compound (IS) | -114.5 | 1.00 | 1 | 1.00 |
Logical Relationship for Quantification
Hypothetical Signaling Pathway Analysis
In drug development, understanding the metabolic fate of fluorinated compounds is crucial. Analytical methods are essential for identifying and quantifying metabolites in complex biological matrices. The following diagram illustrates a hypothetical metabolic pathway of a fluorinated drug candidate and where analytical methods, potentially using this compound as a standard, would be applied.
Hypothetical Metabolic Pathway of a Fluorinated Drug
References
- 1. FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis [casc4de.eu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-(4-Fluorophenyl)-2-propanol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(4-fluorophenyl)-2-propanol via Grignard reaction. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Grignard synthesis of this compound in a question-and-answer format.
Question: My Grignard reaction does not initiate. What are the possible causes and solutions?
Answer: Failure to initiate is a common issue in Grignard reactions. Several factors can contribute to this problem:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction with 1-bromo-4-fluorobenzene.
-
Solution: Activate the magnesium surface by gently crushing the turnings in a dry flask before the reaction. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also effectively activate the magnesium.[1][2] The disappearance of the iodine color is an indicator of activation.[1]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.
-
Low Local Concentration of Alkyl Halide: A certain concentration of the alkyl halide is needed to start the reaction.
-
Solution: Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium first. If the reaction doesn't start, gentle warming with a heat gun or a warm water bath can be applied. Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining halide solution should be added dropwise.
-
Question: The yield of this compound is consistently low. How can I improve it?
Answer: Low yields can result from several factors throughout the experimental process. Consider the following to optimize your yield:
-
Incomplete Grignard Reagent Formation: If the Grignarnd reagent is not formed in high yield, the subsequent reaction will be inefficient.
-
Solution: Ensure complete reaction of the magnesium turnings. After the initial exothermic reaction subsides, it may be necessary to gently reflux the mixture to ensure all the magnesium has reacted.
-
-
Side Reactions: The most common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted 1-bromo-4-fluorobenzene to form 4,4'-difluorobiphenyl.[3]
-
Solution: Add the 1-bromo-4-fluorobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling side reaction.[3]
-
-
Enolization of Acetone: The Grignard reagent can act as a base and deprotonate the alpha-hydrogens of acetone, forming an enolate. This enolate will not react to form the desired alcohol.
-
Solution: Add the acetone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over enolization.
-
-
Quenching of Grignard Reagent: As mentioned, any protic species will destroy the Grignard reagent.
-
Solution: Maintain strictly anhydrous conditions throughout the reaction. Using a slight excess of the Grignard reagent can help to consume any trace amounts of water.
-
Question: An oily byproduct is observed after workup. What is it and how can it be removed?
Answer: The most likely oily byproduct is 4,4'-difluorobiphenyl, resulting from the coupling of the Grignard reagent with the starting aryl halide.[3]
-
Removal: This byproduct can typically be separated from the desired product, this compound, by column chromatography on silica gel.[1] Recrystallization of the crude product from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) can also be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: Why is an ether solvent, like diethyl ether or THF, necessary for a Grignard reaction?
A1: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent.[4] Additionally, the lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution.[5]
Q2: Can I use other ketones besides acetone in this reaction?
A2: Yes, other ketones can be used to synthesize different tertiary alcohols. The choice of ketone will determine the two other substituents on the carbon atom bearing the hydroxyl group in the final product.
Q3: How do I know if my Grignard reagent has formed successfully?
A3: The formation of the Grignard reagent is typically accompanied by visual cues. The reaction mixture will become cloudy and may turn a grayish or brownish color.[6] Bubbling on the surface of the magnesium turnings and a gentle reflux of the ether solvent due to the exothermic nature of the reaction are also strong indicators of successful initiation.
Q4: What is the purpose of the acidic workup step?
A4: The initial reaction between the Grignard reagent and acetone forms a magnesium alkoxide salt. The acidic workup, typically with a dilute acid like ammonium chloride or hydrochloric acid, is necessary to protonate this alkoxide to yield the final tertiary alcohol, this compound.[4][7]
Q5: Can this reaction be performed with 1-chloro-4-fluorobenzene instead of 1-bromo-4-fluorobenzene?
A5: While it is possible to form Grignard reagents from aryl chlorides, the reaction is generally more sluggish than with aryl bromides. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative insertion of magnesium more favorable with 1-bromo-4-fluorobenzene.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Data for the formation of the Grignard reagent is based on literature values, while the subsequent reaction and yield are representative of analogous Grignard reactions with acetone.
| Parameter | Value | Notes |
| Grignard Reagent Formation | ||
| 1-Bromo-4-fluorobenzene | 1.0 eq | |
| Magnesium Turnings | 1.1 - 1.2 eq | A slight excess ensures complete reaction of the aryl halide. |
| Anhydrous Diethyl Ether | ~10 mL / g of Mg | Solvent amount can be adjusted based on scale. |
| Reaction Time | 30 - 60 min | After initiation and addition of the aryl halide. |
| Reaction with Acetone | ||
| 4-Fluorophenylmagnesium bromide | 1.0 eq | |
| Anhydrous Acetone | 1.0 - 1.1 eq | A slight excess may be used. |
| Reaction Temperature | 0 °C to room temp. | Acetone is added at 0 °C, then the reaction is allowed to warm. |
| Reaction Time | 1 - 2 hours | After the addition of acetone. |
| Yield | ||
| Typical Yield of this compound | 70 - 85% | Yields can vary based on reaction conditions and purity of reagents. |
Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-4-fluorobenzene and acetone.
Materials:
-
Magnesium turnings
-
1-Bromo-4-fluorobenzene
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (for activation)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of the Grignard Reagent (4-Fluorophenylmagnesium bromide):
-
Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Assemble the glassware while still warm and allow it to cool under a stream of inert gas.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromo-4-fluorobenzene solution to the magnesium turnings to initiate the reaction. If necessary, gently warm the flask.
-
Once the reaction starts (bubbling, cloudy appearance), add the rest of the 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
Side reactions and byproduct formation in 2-(4-Fluorophenyl)-2-propanol synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Fluorophenyl)-2-propanol, with a focus on side reactions and byproduct formation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form 4-fluorophenylmagnesium bromide is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a common issue in Grignard synthesis. The primary causes are typically an inactive magnesium surface or the presence of moisture.[1][2][3]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with 1-bromo-4-fluorobenzene.[2][3]
-
Wet Glassware or Solvent: Grignard reagents are extremely sensitive to protic solvents like water. Even trace amounts of moisture on the glassware or in the solvent (e.g., THF or diethyl ether) will quench the reaction.[1][2]
-
Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying overnight. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Q2: The yield of my this compound is significantly lower than expected, and I've identified fluorobenzene as a byproduct. What is happening?
A2: The formation of fluorobenzene is a classic sign that the Grignard reagent (4-fluorophenylmagnesium bromide) is being quenched by a proton source, most commonly water.[1][5] The highly basic Grignard reagent will readily abstract a proton from water to form the corresponding arene (fluorobenzene) and magnesium hydroxide salts. This consumes the Grignard reagent, preventing it from reacting with acetone to form the desired product. To minimize this, adhere strictly to anhydrous reaction conditions as described in Q1.
Q3: My final product is contaminated with a high-boiling, non-polar impurity. What is it and how can I prevent its formation?
A3: A common high-boiling byproduct in Grignard reactions is the result of a Wurtz-type coupling reaction. In this case, the 4-fluorophenylmagnesium bromide can react with unreacted 1-bromo-4-fluorobenzene starting material to form 4,4'-difluorobiphenyl.[2][5]
-
Prevention Strategies:
-
Slow Addition: Add the 1-bromo-4-fluorobenzene solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[2]
-
Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can favor the coupling side reaction.[2]
-
Efficient Stirring: Ensure the mixture is stirred efficiently to promote reaction at the magnesium surface.
-
Q4: Can I synthesize this compound via a Friedel-Crafts reaction between fluorobenzene and acetone?
A4: While theoretically possible, this route is generally not recommended and is less efficient than the Grignard pathway. The Friedel-Crafts alkylation would require a strong Lewis acid to generate a tertiary carbocation from acetone, which is energetically unfavorable.[6][7] Furthermore, Friedel-Crafts reactions are prone to various limitations, including the possibility of carbocation rearrangements (though not an issue with the symmetrical acetone-derived cation) and deactivation of the catalyst.[8] The Grignard synthesis is a more reliable and widely used method for preparing tertiary alcohols of this type.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with MgO. 2. Glassware or solvent contains moisture. 3. Purity of 1-bromo-4-fluorobenzene is low. | 1. Activate Mg with iodine, 1,2-dibromoethane, or sonication.[1][2][4] 2. Flame-dry all glassware and use anhydrous grade solvents.[3] 3. Purify the starting material by distillation if necessary. |
| Low Product Yield | 1. Grignard reagent quenched by water or atmospheric moisture. 2. Significant formation of 4,4'-difluorobiphenyl byproduct. 3. Incomplete reaction of the Grignard reagent with acetone. | 1. Ensure a completely anhydrous setup under an inert atmosphere.[1][5] 2. Add the 1-bromo-4-fluorobenzene solution slowly to the Mg turnings.[2] 3. Ensure acetone is added slowly at a controlled temperature (e.g., 0 °C) and allow the reaction to warm to room temperature to ensure completion. |
| Product Contamination | 1. Presence of fluorobenzene. 2. Presence of 4,4'-difluorobiphenyl. 3. Unreacted starting materials or ketone. | 1. Indicates quenching; improve anhydrous technique for future runs. 2. Indicates Wurtz coupling; improve addition rate and temperature control. 3. Purify the crude product via flash column chromatography or distillation. |
Data Summary
Table 1: Physicochemical Properties of Product and Key Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₉H₁₁FO | 154.18 | 212.7 (at 760 mmHg) | Liquid |
| Fluorobenzene | C₆H₅F | 96.10 | 85 | Colorless Liquid |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 190.19 | 254-255 | White Solid |
Table 2: Representative Grignard Reaction Parameters
| Parameter | Typical Value / Condition | Notes |
| Molar Ratio (Mg : Aryl Halide : Ketone) | 1.2 : 1.0 : 1.0 | A slight excess of magnesium is used to ensure full conversion of the aryl halide. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is often preferred for aryl Grignards due to its higher boiling point and better solvating properties. |
| Temperature (Grignard Formation) | Reflux (~35°C for Ether, ~66°C for THF) | The reaction is exothermic and should self-sustain a gentle reflux after initiation. |
| Temperature (Addition of Ketone) | 0 °C to Room Temperature | The ketone is typically added at a lower temperature to control the exothermic reaction, then allowed to warm. |
| Typical Yield | 60-85% | Yields are highly dependent on the purity of reagents and adherence to anhydrous technique. |
Visual Guides
Main and Side Reaction Pathways
The primary route for synthesis is the Grignard reaction. However, two major side reactions can occur which consume the Grignard reagent or starting materials, leading to byproducts.
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow
If a reaction results in a low yield or fails, this workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-bromo-4-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently fades, indicating activation. Allow the flask to cool.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~10%) of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction should initiate, indicated by gentle bubbling and an increase in temperature, which may cause the THF to reflux.
-
Once initiation is confirmed, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous THF to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Alternatively, pour the reaction mixture over a mixture of ice and 1M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by vacuum distillation.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
Optimizing temperature and reaction time for Corey-Bakshi-Shibata reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and reaction time in Corey-Bakshi-Shibata (CBS) reductions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the CBS reduction, with a focus on optimizing temperature and reaction time to achieve high enantioselectivity and yield.
Issue 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a common issue in CBS reductions. Several factors related to temperature and reaction time can contribute to this problem.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Temperature plays a critical role in the enantioselectivity of the CBS reduction.[1][2] Generally, lower temperatures favor higher enantiomeric excess. However, there can be a non-linear relationship where the optimal temperature is not the lowest possible. It is recommended to perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to identify the optimal temperature for a specific substrate. |
| Prolonged Reaction Time | Extended reaction times, especially at higher temperatures, can lead to a decrease in enantioselectivity due to background reduction or catalyst degradation. Monitor the reaction progress by TLC or GC and quench the reaction upon completion. |
| Presence of Moisture | Water in the reaction mixture can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction.[1][3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Impure Reagents | Commercially available borane solutions can contain borohydride species that lead to non-selective reduction.[1] Use freshly opened or titrated borane solutions. Ensure the ketone substrate is pure. |
| Incorrect Stoichiometry | An incorrect ratio of catalyst to borane or substrate can result in a significant background (non-catalyzed) reduction, lowering the overall enantioselectivity. Carefully control the stoichiometry of all reagents. |
Issue 2: Low or Incomplete Conversion (Low Yield)
Low product yield can be caused by several factors, including reaction temperature and time.
| Potential Cause | Recommended Solution |
| Reaction Temperature Too Low | While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. If the conversion is low, consider increasing the temperature incrementally. Finding a balance between enantioselectivity and reaction rate is key. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC to ensure the starting material has been consumed before workup. |
| Catalyst Inactivity | The CBS catalyst can degrade over time, especially if not stored properly under an inert atmosphere. Use a fresh batch of catalyst or prepare it in situ. |
| Slow Addition of Reagents | The rate of addition of the ketone or borane solution can impact the reaction. A slow, controlled addition is generally recommended to maintain a low concentration of the uncomplexed ketone, which can be reduced non-selectively. |
| Workup and Purification Issues | The product alcohol may be volatile or difficult to separate from byproducts. During the workup, quenching with methanol can produce volatile trimethyl borate, which is easily removed.[4] Careful purification by column chromatography is often necessary. |
Issue 3: Formation of Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired chiral alcohol.
| Potential Cause | Recommended Solution |
| Hydroboration of Alkenes or Alkynes | If the substrate contains other reducible functional groups like alkenes or alkynes, hydroboration can occur as a side reaction.[1] The CBS reduction is generally chemoselective for ketones, but optimization of reaction conditions (e.g., lower temperature, shorter reaction time) may be necessary. |
| Over-reduction | In some cases, the desired alcohol product may undergo further reactions. This is less common for simple alcohols but can be a concern with more complex substrates. Monitoring the reaction closely and quenching it upon completion is important. |
| Reaction with Solvent | Ensure the solvent is anhydrous and inert to the reaction conditions. Ethereal solvents like THF are commonly used and are generally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a CBS reduction?
A1: There is no single optimal temperature for all CBS reductions. While lower temperatures generally lead to higher enantioselectivity, the ideal temperature depends on the specific substrate, catalyst, and solvent used.[1] A temperature screening is highly recommended to determine the optimal conditions for your specific reaction. For some substrates, a non-linear effect is observed, where the highest ee% is not achieved at the lowest temperature.
Q2: How long should I run my CBS reduction?
A2: The reaction time depends on the temperature, substrate, and catalyst loading. Reactions can range from a few minutes to several hours. It is crucial to monitor the reaction's progress by an appropriate analytical method (e.g., TLC or GC) and to quench the reaction once the starting material is consumed to avoid potential side reactions or a decrease in enantioselectivity.
Q3: How can I improve the enantioselectivity of my CBS reduction?
A3: To improve enantioselectivity, you can:
-
Optimize the temperature: Perform a temperature screening to find the optimal balance between rate and selectivity.
-
Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents and reagents.[1][3]
-
Use high-purity reagents: Ensure your ketone, borane, and catalyst are of high purity.
-
Control the addition rate: Add the ketone solution slowly to the catalyst-borane mixture.
-
Choose the appropriate catalyst: Different CBS catalysts (e.g., methyl, butyl, phenyl substituted) can exhibit different selectivities for a given substrate.[5]
Q4: My reaction is very slow at low temperatures. What should I do?
A4: If the reaction rate is too slow at a low temperature, you can try a few approaches. You can incrementally increase the temperature, keeping in mind that this might affect the enantioselectivity. Alternatively, you could consider increasing the catalyst loading. Another option is to use a more reactive borane source, such as borane-dimethyl sulfide (BMS), though this may also impact selectivity.
Data Presentation
The following tables summarize the effect of temperature and reaction time on the enantiomeric excess (ee%) and yield for the CBS reduction of representative ketones.
Table 1: Effect of Temperature on the CBS Reduction of Acetophenone
| Entry | Temperature (°C) | Reaction Time | Yield (%) | ee (%) |
| 1 | 25 | 10 min | >99 | 96.5 |
| 2 | 0 | 30 min | >99 | 97.2 |
| 3 | -20 | 2 h | >99 | 98.1 |
| 4 | -40 | 6 h | >95 | 98.5 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Reaction Time on the CBS Reduction of a Hindered Ketone
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | ee (%) |
| 1 | 0 | 1 | 45 | 95 |
| 2 | 0 | 4 | 85 | 94 |
| 3 | 0 | 12 | >98 | 93 |
| 4 | 0 | 24 | >98 | 92 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed Methodology for the CBS Reduction of Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the (S)-Me-CBS catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the (S)-Me-CBS catalyst solution (e.g., 0.1 mmol, 10 mol%).
-
Cool the flask to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add the borane-THF solution (e.g., 0.6 mmol) to the catalyst solution and stir for 10-15 minutes.
-
In a separate flame-dried flask, prepare a solution of acetophenone (e.g., 1.0 mmol) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of 15-30 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 15 minutes.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of the Corey-Bakshi-Shibata Reduction
Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.
Workflow for Optimizing CBS Reduction Parameters
Caption: Workflow for optimizing temperature and reaction time in CBS reductions.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity in CBS reductions.
References
Impact of anhydrous conditions on the enantioselectivity of CBS reduction
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) Reduction. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of anhydrous conditions on the enantioselectivity of this crucial reaction. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the enantioselectivity of the CBS reduction?
A1: Anhydrous conditions are paramount because the key reagents in the CBS reduction, the borane source (e.g., BH₃•THF) and the CBS catalyst itself (an oxazaborolidine), are highly sensitive to moisture.[1] Water can react with these components, leading to a decrease in the effective concentration of the active catalytic species and promoting a non-enantioselective background reduction of the ketone. This results in a significant drop in the enantiomeric excess (ee) of the desired chiral alcohol.[1]
Q2: What are the primary sources of water contamination in a CBS reduction?
A2: Water can be introduced from several sources, including:
-
Solvents: Tetrahydrofuran (THF), a common solvent for CBS reductions, is hygroscopic and can absorb moisture from the atmosphere if not properly dried and stored.
-
Glassware: Even seemingly dry glassware can have a thin film of adsorbed water on its surface.
-
Reagents: The ketone substrate, the borane solution, or the CBS catalyst itself can be contaminated with water if not handled and stored under inert conditions.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture, can be a significant source of contamination.
Q3: Can the age of the CBS catalyst affect the enantioselectivity?
A3: Yes, the age and storage conditions of the CBS catalyst can significantly impact its performance. Oxazaborolidine catalysts can degrade upon prolonged exposure to air and moisture. It is always recommended to use a fresh or properly stored catalyst to ensure high enantioselectivity.
Q4: Besides water, what other factors can influence the enantioselectivity of a CBS reduction?
A4: While maintaining anhydrous conditions is critical, other factors also play a significant role:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.
-
Purity of Reagents: Impurities in the ketone substrate or the borane source can interfere with the catalytic cycle.
-
Stoichiometry: The ratio of the catalyst, borane, and substrate should be carefully controlled for optimal results.
-
Solvent: The choice of solvent can influence the reaction rate and enantioselectivity. Anhydrous THF is most commonly used.
Troubleshooting Guides
Issue: Low Enantiomeric Excess (% ee)
If you are observing a lower than expected enantiomeric excess in your CBS reduction, follow this troubleshooting guide to identify and resolve the potential issues.
Step 1: Verify Your Analytical Method
Before troubleshooting the reaction itself, it is crucial to confirm that your analytical method for determining the % ee (typically chiral HPLC or GC) is accurate and reproducible.
-
Resolution: Ensure baseline separation of the enantiomers (Rs > 1.5).
-
Accuracy: Analyze a standard of known enantiomeric composition.
-
Precision: Perform multiple injections of the same sample to check for consistency.
Step 2: Assess the Reaction Conditions and Reagents
Once your analytical method is validated, systematically evaluate the components and conditions of your reaction.
| Potential Cause | Recommended Action |
| Water Contamination | This is the most common cause of low enantioselectivity. Review the "Experimental Protocol for Ensuring Anhydrous Conditions" below and ensure all steps were rigorously followed. Consider re-drying all solvents and re-purifying the substrate. |
| Degraded CBS Catalyst | If the catalyst is old or has been handled in the air, its activity may be compromised. Use a fresh bottle of the catalyst or a freshly prepared solution. |
| Impure Borane Source | Commercially available borane solutions can contain impurities that lead to non-selective reduction. Use a recently purchased bottle or titrate the solution to determine its exact concentration. |
| Sub-optimal Temperature | If the reaction was performed at a higher temperature, try running it at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance enantioselectivity. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the amounts of all reagents. |
Step 3: Systematic Optimization
If the issue persists after addressing the points above, a systematic optimization of the reaction parameters may be necessary. This can involve screening different anhydrous solvents (e.g., toluene, dichloromethane), varying the catalyst loading, or trying a different borane source (e.g., catecholborane).
Data Presentation
The presence of water has a demonstrably negative impact on the enantioselectivity of the CBS reduction. The following table provides an illustrative summary of this effect. Please note that these are representative values and the exact impact of water will vary depending on the specific substrate and reaction conditions.
| Water Content (mol % relative to substrate) | Expected Enantiomeric Excess (% ee) |
| 0 (Strictly Anhydrous) | >95% |
| 10 | ~80% |
| 25 | ~50% |
| 50 | <20% |
| 100 | Racemic (0%) |
Experimental Protocols
Protocol for Ensuring Anhydrous Conditions
This protocol outlines the key steps to minimize water contamination in a CBS reduction.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.
-
Assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas.
-
-
Solvent Preparation:
-
Use a freshly opened bottle of anhydrous solvent (e.g., THF) from a reputable supplier.
-
Alternatively, dry the solvent using an appropriate drying agent. For THF, distillation from sodium/benzophenone ketyl under an inert atmosphere is a common and effective method.
-
Store the dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.
-
-
Reagent Handling:
-
Handle all reagents, including the ketone substrate, the CBS catalyst, and the borane solution, under a positive pressure of inert gas using Schlenk line techniques or in a glovebox.
-
Use dry, gas-tight syringes and needles for transferring liquids.
-
If the substrate is a solid, ensure it is thoroughly dried in a vacuum oven before use.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the entire reaction, including the addition of reagents and the reaction time.
-
Use septa to seal the reaction vessel and introduce reagents via syringe.
-
General Experimental Protocol for a CBS Reduction
This is a general procedure and may require optimization for specific substrates.
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%).
-
Add anhydrous THF via a dry syringe.
-
Cool the solution to the desired temperature (e.g., 0 °C to -78 °C) in a cooling bath.
-
Slowly add the borane solution (e.g., 1.0 M BH₃•THF) dropwise to the catalyst solution. Stir for 10-15 minutes to allow for the formation of the catalyst-borane complex.
-
In a separate flame-dried flask, dissolve the ketone substrate in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane complex solution over a period of 30-60 minutes.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Proceed with the appropriate aqueous workup and purification of the chiral alcohol product.
Visualizations
The following diagrams illustrate the key processes involved in a CBS reduction and the detrimental effect of water.
Caption: Experimental workflow for a successful CBS reduction.
Caption: Impact of water on the CBS reduction catalytic cycle.
References
Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)-2-propanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-(4-Fluorophenyl)-2-propanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound using a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) and a ketone (e.g., acetone), several impurities are commonly formed. These include:
-
Biphenyl derivatives: Formed by the coupling of the Grignard reagent with unreacted aryl halide.
-
Unreacted starting materials: Residual acetone or aryl halide.
-
Hydrolysis products of the Grignard reagent: Such as fluorobenzene.
-
Dehydration product: 2-(4-Fluorophenyl)-1-propene, which can form under acidic conditions or at elevated temperatures.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Several analytical methods can be employed to determine the purity of your product:[2]
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in the crude mixture and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[2]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired product and characterize impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. this compound has a relatively low melting point (approximately 37.8 °C), so using a high-boiling point solvent can cause it to melt rather than dissolve.
-
Solution: Choose a solvent or solvent system with a lower boiling point.
-
-
Possible Cause 2: The solution is supersaturated. Rapid cooling can lead to the separation of the compound as a liquid phase.
-
Solution: Allow the solution to cool more slowly. You can try insulating the flask to slow the rate of cooling. Seeding the solution with a small crystal of the pure product can also promote crystallization.
-
-
Possible Cause 3: Presence of impurities. Impurities can interfere with crystal lattice formation.
-
Solution: Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
-
Problem: Poor recovery of the purified product after recrystallization.
-
Possible Cause 1: Too much solvent was used. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.
-
-
Possible Cause 2: The solution was not cooled sufficiently.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice bath to maximize the yield of crystals.[1]
-
Column Chromatography Issues
Problem: Poor separation of this compound from its impurities on a silica gel column.
-
Possible Cause 1: Inappropriate solvent system (eluent). The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution of the desired product.
-
Solution: Optimize the eluent system using TLC. A good starting point for this compound and its common non-polar impurities (like biphenyl derivatives) is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.
-
-
Possible Cause 2: Column overloading. Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.[1]
-
-
Possible Cause 3: Dehydration of the tertiary alcohol on the acidic silica gel. Silica gel is acidic and can catalyze the elimination of water from the tertiary alcohol, forming the alkene impurity 2-(4-Fluorophenyl)-1-propene.
-
Solution: Deactivate the silica gel by adding a small amount of a non-polar tertiary amine, such as triethylamine (~1%), to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[1]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is a solid at room temperature and contains impurities with different solubility profiles. A mixed solvent system is often effective.
-
Solvent Selection: A common solvent pair for recrystallization is a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is less soluble. For this compound, a mixture of a moderately polar solvent like dichloromethane or ethyl acetate and a non-polar solvent like hexane or pentane can be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature in an Erlenmeyer flask.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy.
-
Heating: Gently warm the flask until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (hexane).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating this compound from less polar impurities like biphenyl derivatives and more polar impurities.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the one that gives a good separation between your product and the impurities, with an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification of this compound
| Purification Method | Solvent System (Starting Ratios) | Target Impurities Removed |
| Recrystallization | Dichloromethane/Hexane | Less soluble non-polar impurities |
| Recrystallization | Ethyl Acetate/Heptane | Less soluble non-polar impurities |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 8:2 v/v) | Biphenyl derivatives, unreacted starting materials |
| Column Chromatography | Dichloromethane/Methanol (e.g., 98:2 v/v) | More polar impurities |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-propanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Fluorophenyl)-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 4-fluorophenylmagnesium bromide, with acetone. An alternative, though less commonly reported for this specific molecule, is the Friedel-Crafts acylation of fluorobenzene.
Q2: My Grignard reaction to synthesize this compound is not starting. What are the possible reasons and solutions?
Several factors can inhibit the initiation of a Grignar reaction. Ensure all glassware is rigorously dried, as Grignard reagents are highly sensitive to moisture. The magnesium turnings may have an oxide layer that prevents the reaction; activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can initiate the reaction.
Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
Low yields can result from several factors. The primary cause is often the presence of moisture or other protic impurities that quench the Grignard reagent. Incomplete reaction due to insufficient reaction time or temperature can also be a factor. To improve the yield, ensure all reagents and solvents are anhydrous, the magnesium is activated, and the reaction goes to completion. Optimizing the rate of addition of the acetone to the Grignard reagent can also minimize side reactions.
Q4: What are the major impurities I might encounter and how can I minimize their formation?
The most common impurity is the Wurtz coupling product, 4,4'-difluorobiphenyl, formed by the reaction of the Grignard reagent with unreacted 1-bromo-4-fluorobenzene. Slow, dropwise addition of the alkyl halide during the Grignard reagent formation can minimize this. Another common impurity is benzene, formed if the Grignard reagent reacts with any residual water. Dehydration of the product during acidic workup can lead to the formation of 2-(4-fluorophenyl)prop-1-ene. Using a mild quenching agent like saturated aqueous ammonium chloride solution can prevent this.
Q5: What is the best method to purify the crude this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid at room temperature or slightly below, recrystallization from a suitable solvent or solvent mixture (e.g., heptane, cyclohexane, or a mixture of ethyl acetate and hexanes) can be effective for removing minor impurities.
-
Column Chromatography: For mixtures with multiple components or impurities with similar polarities to the product, column chromatography on silica gel is a versatile purification method.
-
Fractional Distillation: If the impurities are volatile and have boiling points sufficiently different from the product, fractional distillation under reduced pressure can be an effective purification technique.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Grignard Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not initiate (no cloudiness, no exotherm) | Inactive magnesium surface (oxide layer) | - Crush magnesium turnings in a dry flask before use.- Add a small crystal of iodine to the reaction flask.- Add a few drops of 1,2-dibromoethane. |
| Wet glassware or solvents | - Oven-dry or flame-dry all glassware before use.- Use anhydrous solvents. | |
| Low final product yield | Quenching of Grignard reagent by moisture or acidic protons | - Ensure all reagents and solvents are strictly anhydrous.- Avoid any source of protic solvents. |
| Incomplete reaction | - Ensure the reaction is stirred efficiently.- Allow for sufficient reaction time after the addition of acetone. | |
| Side reactions (e.g., Wurtz coupling) | - Add the 1-bromo-4-fluorobenzene slowly to the magnesium turnings to maintain a low concentration of the halide. |
Issue 2: Product Contamination and Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a high-boiling, non-polar impurity | Wurtz coupling product (4,4'-difluorobiphenyl) | - Optimize the Grignard reagent formation by slow addition of the alkyl halide.- Purify the final product by recrystallization or column chromatography. |
| Presence of a volatile, non-polar impurity | Benzene | - Ensure strictly anhydrous reaction conditions. |
| Product appears oily and does not solidify, or has a broad melting point | Presence of multiple impurities or residual solvent | - Purify by column chromatography followed by recrystallization.- Ensure complete removal of solvent under vacuum. |
| Presence of an alkene impurity (2-(4-fluorophenyl)prop-1-ene) | Dehydration of the tertiary alcohol during workup | - Use a mild quenching agent like cold, saturated aqueous ammonium chloride solution instead of a strong acid. |
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 1-bromo-4-fluorobenzene and acetone.
Materials:
-
Magnesium turnings
-
1-bromo-4-fluorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Heptane or cyclohexane for recrystallization
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
Part A: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (1.2 equivalents) in the oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF and place this solution in the dropping funnel.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will likely form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part C: Work-up and Purification
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like heptane or cyclohexane.
Expected Yield and Purity: Typical yields for Grignard reactions of this type can range from 60% to 85%, depending on the reaction scale and conditions. Purity of the recrystallized product is expected to be >98%.
Method 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Yield Range | Reported Purity | Key Advantages | Key Disadvantages |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide, Acetone | 60-85% | >98% (after purification) | High convergence, readily available starting materials. | Sensitive to moisture and air, potential for side reactions. |
| Friedel-Crafts Acylation | Fluorobenzene, Acetylating Agent | Data not readily available | Data not readily available | May offer an alternative route with different impurity profiles. | Requires a suitable catalyst and may lead to isomeric impurities. |
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting flowchart for low yield in the Grignard synthesis of this compound.
Preventing racemization during reactions with chiral 2-(4-Fluorophenyl)-2-propanol derivatives
Technical Support Center: Chiral 2-(4-Fluorophenyl)-2-propanol Derivatives
Welcome to the technical support center for reactions involving chiral this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions to help you prevent racemization and maintain the stereochemical integrity of your compounds during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when using chiral this compound in a reaction?
A1: Racemization of chiral tertiary alcohols like this compound typically occurs through the formation of a planar carbocation intermediate. This is most common in reactions that proceed via an S_N1-type mechanism. Factors that promote carbocation formation, such as acidic conditions, high temperatures, and the use of polar protic solvents, can lead to a loss of stereochemical integrity. The stability of the tertiary benzylic carbocation in this specific derivative makes it particularly susceptible to racemization.
Q2: Which reaction conditions should I avoid to prevent racemization?
A2: To minimize the risk of racemization, it is crucial to avoid conditions that favor carbocation formation. Specifically, you should be cautious with:
-
Strongly acidic conditions: Protic acids can protonate the hydroxyl group, leading to its departure as a water molecule and the formation of a carbocation.
-
High reaction temperatures: Increased thermal energy can provide the activation energy needed for carbocation formation.
-
Polar protic solvents: Solvents like water, methanol, and ethanol can stabilize the carbocation intermediate, favoring the S_N1 pathway.
-
Lewis acids: Some Lewis acids can coordinate to the hydroxyl group, facilitating its cleavage and subsequent carbocation formation.
Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee) of my product?
A3: The most reliable and widely used method for determining the enantiomeric excess of chiral molecules is chiral High-Performance Liquid Chromatography (HPLC) . Chiral stationary phases (CSPs) can separate enantiomers, allowing for their quantification. Other techniques include:
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents: This can be used to differentiate between enantiomers in the NMR spectrum.
-
Polarimetry: While a classical method, it is generally less accurate and requires a known specific rotation of the pure enantiomer.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with chiral this compound derivatives.
Problem 1: The reaction product shows significant racemization (low enantiomeric excess).
Root Cause: The reaction is likely proceeding through an S_N1 pathway, which involves the formation of a planar, achiral carbocation intermediate. This allows the incoming nucleophile to attack from either face, resulting in a racemic mixture.
Solutions:
-
Change the Reaction Mechanism: The most effective way to prevent racemization is to favor an S_N2 mechanism, which proceeds with an inversion of stereochemistry and does not involve a carbocation intermediate.
-
Mitsunobu Reaction: This is a classic and reliable method for inverting the stereochemistry of an alcohol.[1] It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD to activate the hydroxyl group for nucleophilic attack.[2]
-
Convert to a Good Leaving Group: Convert the alcohol to a tosylate (TsCl, pyridine) or mesylate (MsCl, pyridine). These sulfonate esters are excellent leaving groups for S_N2 reactions. The formation of the tosylate or mesylate proceeds with retention of configuration. The subsequent S_N2 reaction with a nucleophile will then proceed with inversion.[3]
-
-
Optimize Reaction Conditions: If you must use a reaction that has a tendency to proceed via S_N1, you can try to suppress the carbocation formation:
-
Lower the Temperature: Reducing the reaction temperature can disfavor the formation of the carbocation intermediate.
-
Use a Less Polar Solvent: Switching from a polar protic solvent to a less polar aprotic solvent (e.g., from methanol to THF or dichloromethane) can destabilize the carbocation and may favor an S_N2 pathway.
-
Use a Milder Lewis Acid: If a Lewis acid is required, choose a weaker one that is less likely to promote the formation of a stable carbocation.
-
Troubleshooting Workflow for Racemization
Caption: A workflow for troubleshooting racemization.
Problem 2: The Mitsunobu reaction is not proceeding cleanly or is giving a low yield.
Root Cause: The Mitsunobu reaction can be sensitive to steric hindrance and the pKa of the nucleophile. Tertiary alcohols are generally challenging substrates for this reaction.
Solutions:
-
Choice of Azodicarboxylate: Diisopropylazodicarboxylate (DIAD) is often preferred over diethylazodicarboxylate (DEAD) as it can sometimes give better yields with sterically hindered alcohols.
-
Solvent: Anhydrous THF is the most common solvent. Ensure it is sufficiently dry, as water will consume the reagents.
-
Temperature: The reaction is typically run at 0 °C to room temperature. Adding the azodicarboxylate slowly at 0 °C can help to control the reaction exotherm and minimize side reactions.
-
Nucleophile pKa: The nucleophile should generally have a pKa of less than 13 for the reaction to proceed efficiently.[1] If your nucleophile is not acidic enough, the reaction may fail.
Quantitative Data Summary
The following table summarizes the hypothetical effect of different reaction conditions on the enantiomeric excess (ee) of the product in a nucleophilic substitution reaction of (R)-2-(4-Fluorophenyl)-2-propanol.
| Reaction Type | Solvent | Temperature (°C) | Leaving Group | Observed % ee | Stereochemical Outcome |
| S_N1 (with HBr) | Methanol | 25 | -OH₂⁺ | ~0% | Racemization |
| S_N2 (from tosylate) | Acetone | 25 | -OTs | >98% | Inversion |
| Mitsunobu | THF | 0 | Activated -OH | >95% | Inversion |
| S_N1 (with HBr) | Dichloromethane | 0 | -OH₂⁺ | 20-40% | Partial Racemization |
Experimental Protocols
Protocol 1: Conversion of (R)-2-(4-Fluorophenyl)-2-propanol to its Tosylate with Retention of Configuration
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-2-(4-Fluorophenyl)-2-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (1.5 equivalents) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with cold water. Separate the organic layer, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure tosylate.
Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess
This protocol is a general guideline for analyzing the enantiomeric purity of your product.
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A Chiralpak® AD-H or a similar amylose-based column is often effective for this class of compounds.[4]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.[4]
-
Analysis: The two enantiomers, (S) and (R), should have different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[4]
Mechanism of Racemization via S_N1 Pathway
Caption: The S_N1 mechanism leading to racemization.
Decision Tree for Reaction Selection
Caption: A decision tree for selecting a reaction pathway.
References
Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)-2-propanol for Pilot Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-fluorophenyl)-2-propanol for pilot studies. The primary focus is on the Grignard reaction between 4-fluorophenylmagnesium bromide and acetone, a common and effective synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Grignard reaction. This involves the reaction of a Grignard reagent, typically 4-fluorophenylmagnesium bromide, with acetone. The Grignard reagent is prepared in situ from 4-bromofluorobenzene and magnesium metal in an ethereal solvent like Tetrahydrofuran (THF).
Q2: Why are anhydrous (dry) conditions so critical for a successful Grignard synthesis?
Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including traces of water in glassware or solvents. This reaction, often called quenching, protonates the Grignard reagent, converting it into an inert hydrocarbon (in this case, fluorobenzene) and rendering it incapable of reacting with acetone, which significantly lowers the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential for the reaction's success.
Q3: What are the primary safety concerns when scaling up this Grignard reaction to a pilot plant?
The primary safety concerns for large-scale Grignard reactions are the highly exothermic nature of the reaction and the flammability of the ethereal solvents used.[1] Key hazards include:
-
Runaway Reaction: The Grignard formation and the subsequent reaction with acetone are highly exothermic. Poor temperature control can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil vigorously and leading to a runaway reaction.[1]
-
Fire Hazard: Ethereal solvents like THF are highly flammable. The heat generated during the reaction, especially a runaway reaction, can ignite these solvents.[1]
-
Magnesium Handling: Magnesium turnings can be pyrophoric, especially in finely divided form. Proper handling and inert atmosphere are crucial.
-
Hydrogen Evolution: If any water is present, the reaction of the Grignard reagent with water produces flammable hydrogen gas.
Q4: What are the common impurities encountered in this synthesis, and how can they be minimized?
Common impurities include:
-
Benzene: Formed if the Grignard reagent is quenched by water. Minimized by ensuring strictly anhydrous conditions.
-
Biphenyl derivatives (e.g., 4,4'-difluorobiphenyl): Arises from the coupling of the Grignard reagent with unreacted 4-bromofluorobenzene (Wurtz-type coupling). This is favored at higher temperatures and high concentrations of the aryl halide. It can be minimized by the slow, controlled addition of the 4-bromofluorobenzene to the magnesium suspension and maintaining a moderate reaction temperature.
-
Unreacted starting materials: Incomplete reaction can leave residual 4-bromofluorobenzene or acetone.
-
Dehydration product (4-fluoro-α-methylstyrene): The tertiary alcohol product can undergo dehydration to form an alkene, especially during acidic workup at elevated temperatures. Using a milder quenching agent like saturated aqueous ammonium chloride can mitigate this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer). 2. Insufficiently dry glassware or solvent. 3. Low-quality starting materials. | 1. Activate the magnesium turnings using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the dry turnings. 2. Ensure all glassware is oven- or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. 3. Use high-purity 4-bromofluorobenzene and acetone. |
| Low Yield of this compound | 1. Quenching of the Grignard reagent due to moisture. 2. Incomplete reaction. 3. Formation of side products (e.g., biphenyl). 4. Loss of product during workup and purification. | 1. Re-verify the dryness of all equipment and reagents. 2. Ensure sufficient reaction time for both Grignard formation and the subsequent reaction with acetone. Monitor the reaction progress by TLC or GC. 3. Control the addition rate of 4-bromofluorobenzene and maintain the reaction temperature to minimize biphenyl formation. 4. Optimize the extraction and purification steps to minimize mechanical losses. |
| Reaction Becomes Uncontrollably Exothermic (Runaway) | 1. Too rapid addition of 4-bromofluorobenzene or acetone. 2. Inadequate cooling or heat transfer in the reactor. 3. Sudden, delayed initiation of the reaction. | 1. Add the reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. 2. Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the reaction scale. Have an emergency cooling bath (e.g., dry ice/acetone) on standby. 3. Initiate the reaction with a small amount of reagent first and ensure it has started before adding the rest. |
| Product Contaminated with Biphenyl Impurity | High local concentration of 4-bromofluorobenzene and/or high reaction temperature. | Add the 4-bromofluorobenzene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Avoid excessive heating. |
| Product Dehydrates to an Alkene during Workup | Use of strong acid and/or high temperatures during the quenching step. | Quench the reaction mixture with a cold, saturated aqueous solution of ammonium chloride instead of a strong acid. Keep the temperature low during the workup. |
Data Presentation
The following table provides illustrative quantitative data for the synthesis of this compound at laboratory and pilot scales. Note: This data is representative and may vary based on specific equipment and process parameters.
| Parameter | Laboratory Scale (1 L flask) | Pilot Scale (100 L reactor) |
| 4-Bromofluorobenzene (kg) | 0.175 | 17.5 |
| Magnesium Turnings (kg) | 0.027 | 2.7 |
| Acetone (kg) | 0.064 | 6.4 |
| Anhydrous THF (L) | 0.5 | 50 |
| Initiator (Iodine, g) | 0.1 | 10 |
| Addition Time of 4-Bromofluorobenzene (h) | 1 | 2-3 |
| Grignard Formation Temperature (°C) | 35-40 (gentle reflux) | 40-45 |
| Addition Time of Acetone (h) | 0.5 | 1-1.5 |
| Reaction Temperature with Acetone (°C) | 0-10 | 5-15 |
| Reaction Time (h) | 2 | 3-4 |
| Typical Yield (%) | 85-95 | 80-90 |
| Purity (by GC, %) | >98 | >97 |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Safety Precautions: This reaction is highly exothermic and uses flammable solvents. It should only be performed by trained personnel in a well-ventilated area with appropriate safety equipment, including fire suppression systems and personal protective equipment. An inert atmosphere (nitrogen or argon) is required throughout the process.
Equipment:
-
100 L glass-lined reactor with a jacketed cooling/heating system, reflux condenser, mechanical stirrer, and a dropping funnel/addition pump.
-
Inert gas (nitrogen or argon) supply.
-
Receiving vessels for quenching and extraction.
Procedure:
-
Reactor Preparation:
-
Ensure the reactor and all associated glassware are scrupulously clean and dry.
-
Purge the reactor with nitrogen for at least one hour to ensure an inert atmosphere.
-
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (2.7 kg) under a positive pressure of nitrogen.
-
Add a small amount of anhydrous THF (5 L) and a few crystals of iodine (10 g) to activate the magnesium.
-
In a separate vessel, prepare a solution of 4-bromofluorobenzene (17.5 kg) in anhydrous THF (25 L).
-
Slowly add a small portion of the 4-bromofluorobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and a change in color.
-
Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise over 2-3 hours, maintaining a gentle reflux by controlling the addition rate and the reactor jacket temperature (40-45 °C).
-
After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 5-10 °C using the reactor's cooling system.
-
In a separate vessel, prepare a solution of acetone (6.4 kg) in anhydrous THF (20 L).
-
Slowly add the acetone solution to the Grignard reagent over 1-1.5 hours, maintaining the reaction temperature between 5-15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding a cold (0-5 °C) saturated aqueous solution of ammonium chloride (approx. 50 L).
-
Stir the mixture for 30 minutes, then stop the stirrer and allow the layers to separate.
-
Separate the lower aqueous layer.
-
Wash the organic layer with brine (20 L).
-
Concentrate the organic layer under reduced pressure to remove the THF.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
-
Visualizations
References
Managing exothermic reactions in the synthesis of 2-(4-Fluorophenyl)-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-(4-Fluorophenyl)-2-propanol, primarily through the Grignard reaction of methylmagnesium bromide with 4'-fluoroacetophenone. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Exothermic Reactions
Uncontrolled exothermic reactions are a significant safety hazard during Grignard synthesis. The following guide addresses common issues related to temperature control.
Issue 1: Rapid Temperature Spike During Grignard Reagent Addition
-
Question: My reaction temperature is increasing too quickly as I add the methylmagnesium bromide solution to the 4'-fluoroacetophenone. What should I do?
-
Answer: An excessive rate of addition is the most likely cause. Immediately halt the addition of the Grignard reagent. Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice/acetone). Monitor the internal temperature and resume addition at a much slower, dropwise rate only after the temperature has stabilized at the desired level (typically 0-5 °C). Vigorous stirring is also crucial to ensure efficient heat dissipation.
Issue 2: Delayed Exotherm or "Runaway" Reaction
-
Question: The reaction showed no initial temperature increase, so I added the Grignard reagent more quickly. Now, the reaction is proceeding uncontrollably. How can I manage this?
-
Answer: This is a dangerous situation known as a runaway reaction, often caused by an induction period.
-
Stop all reagent addition immediately.
-
If accessible and safe, remove the addition funnel.
-
Ensure the cooling bath is effectively cooling the flask. If the reaction is extremely vigorous, consider adding more ice or a colder solvent to the bath.
-
Do not add a quenching agent until the initial vigorous reaction has subsided, as this can exacerbate the exotherm.
-
Once the initial exotherm is under control, the reaction can be slowly and carefully quenched.
-
Issue 3: Excessive Refluxing of the Solvent
-
Question: The solvent (e.g., diethyl ether or THF) is boiling too vigorously, even with cooling. Is this normal?
-
Answer: While gentle reflux can be an indicator of a healthy Grignard reaction, vigorous and uncontrolled boiling suggests the rate of heat generation is exceeding the cooling capacity. This can be due to too rapid addition of the Grignard reagent or an insufficient cooling bath. Stop the addition and enhance the cooling. If necessary, dilute the reaction mixture with more anhydrous solvent to help manage the heat output.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this synthesis?
A1: The primary exotherm results from the nucleophilic addition of the methylmagnesium bromide to the carbonyl carbon of the 4'-fluoroacetophenone. The formation of the magnesium alkoxide intermediate is a thermodynamically favorable and thus, heat-releasing, process. The formation of the Grignard reagent itself is also highly exothermic.
Q2: How can I proactively manage the exothermic nature of the reaction?
A2: Proactive management involves several key steps:
-
Slow, Controlled Addition: Add the Grignard reagent to the ketone solution dropwise using an addition funnel. This is the most critical factor in controlling the reaction rate and heat generation.
-
Adequate Cooling: Maintain a low reaction temperature (typically 0-5 °C) using an efficient cooling bath.
-
Vigorous Stirring: Ensure efficient mixing to promote even heat distribution and dissipation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture, which can also contribute to exotherms.
Q3: What is the safest and most effective way to quench the reaction?
A3: The quenching process is also exothermic and must be performed with care. The recommended procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining cooling in an ice bath.[1] This provides a controlled protonation of the alkoxide and is generally less vigorous than quenching with water or strong acids.
Q4: Are there any visual cues that indicate the reaction is proceeding as expected?
A4: Yes. Upon addition of the Grignard reagent, you may observe a change in color and a gentle reflux of the solvent. The reaction mixture may also become cloudy or thicker as the magnesium alkoxide salt precipitates. A steady, manageable temperature increase is also a good indicator.
Q5: What are the potential consequences of poor temperature control?
A5: Poor temperature control can lead to:
-
A dangerous runaway reaction.
-
Reduced product yield due to side reactions, such as enolization of the ketone or Wurtz coupling.
-
Increased formation of impurities.
-
In a worst-case scenario, a fire or explosion, especially given the flammable nature of the ethereal solvents used.
Quantitative Data on a Related Reaction
| Parameter | Value | Reference |
| Reaction | Methylmagnesium bromide + 4-Methylthioacetophenone | [2] |
| Solvent | Diethyl Ether | [2] |
| Temperature | 25.0 °C | [2] |
| Pseudo-First-Order Rate Constant (k_obsd) | Varies with [MeMgBr] | [2] |
Note: The observed rate constant is dependent on the concentration of the Grignard reagent. For detailed kinetic analysis, refer to the cited literature.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure and should be adapted and optimized based on laboratory conditions and a thorough risk assessment.
Materials:
-
4'-Fluoroacetophenone
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charge the Flask: To the flask, add a solution of 4'-fluoroacetophenone in anhydrous diethyl ether or THF.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution dropwise from the addition funnel to the stirred solution of 4'-fluoroacetophenone. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography or distillation.
Logical Workflow for Troubleshooting Exothermic Events
Caption: Troubleshooting workflow for managing an exothermic event.
References
Selection of appropriate quenching agents for Grignard reactions involving 2-(4-Fluorophenyl)-2-propanol
This guide provides researchers, scientists, and drug development professionals with detailed information on the appropriate selection of quenching agents for Grignard reactions, with a specific focus on the synthesis of tertiary alcohols like 2-(4-Fluorophenyl)-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the "quenching" step in a Grignard reaction?
The quenching step, also known as the "workup," is essential for neutralizing the reaction and isolating the final alcohol product.[1] The initial product of a Grignard reagent's addition to a ketone or aldehyde is a magnesium alkoxide, a negatively charged intermediate.[1][2] Quenching involves adding a proton source to protonate this alkoxide, thereby forming the neutral alcohol.[3][1][4] This step also deactivates any unreacted Grignard reagent remaining in the mixture.
Q2: What are the most common quenching agents for Grignard reactions that produce tertiary alcohols like this compound?
The most frequently used quenching agents are:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution: Often the preferred choice for acid-sensitive products like tertiary alcohols.[5][6]
-
Dilute aqueous acids: Such as 1M hydrochloric acid (HCl) or 10% sulfuric acid (H₂SO₄).[7]
-
Water (H₂O): Can be used, but may lead to the formation of insoluble magnesium hydroxide precipitates.[7][8]
Q3: Why is saturated aqueous ammonium chloride (NH₄Cl) often recommended for quenching reactions that form tertiary alcohols?
Saturated aqueous ammonium chloride is the reagent of choice for tertiary alcohols because it acts as a weak acid.[8][9] Tertiary alcohols, such as this compound, are susceptible to dehydration (elimination of water) under strongly acidic conditions, which would lead to the formation of an unwanted alkene byproduct.[9][10] The mild acidity of NH₄Cl is sufficient to protonate the alkoxide without promoting this side reaction.[5][6][9] Additionally, it helps to dissolve the magnesium salts formed during the reaction, facilitating an easier workup.[6][9]
Q4: What are the significant risks associated with using strong or concentrated acids to quench a Grignard reaction?
Using strong or concentrated acids poses two major risks:
-
Product Degradation: Strong acids can easily protonate the hydroxyl group of the newly formed tertiary alcohol, leading to elimination (dehydration) and the formation of a stable carbocation, which then results in an alkene byproduct, significantly reducing the desired product's yield.[9][10]
-
Safety Hazards: Any unreacted magnesium metal from the Grignard reagent formation will react violently with strong acids, producing highly flammable hydrogen gas.[10] This can cause a dangerous pressure buildup within the reaction vessel, creating a risk of fire or explosion.[10]
Troubleshooting Guide
Q1: My reaction became uncontrollable and erupted ("volcanoed") when I added the quenching agent. What went wrong?
This is a common issue caused by a rapid, uncontrolled exothermic reaction. The root causes and solutions are outlined below:
-
Rapid Addition: The quenching agent was added too quickly. Solution: Always add the quenching agent dropwise using an addition funnel to control the rate and the reaction's temperature.[7]
-
Induction Period: Sometimes, there's a delay before the reaction begins, which can tempt researchers to add more quenching agent.[7][11] This leads to a sudden, violent reaction when it finally starts. Solution: Be patient after the initial addition. Do not add more quenching agent if the reaction doesn't start immediately.[7][11]
-
Poor Heat Dissipation: Inadequate cooling of the reaction flask. Solution: Ensure the reaction flask is submerged in an ice-water bath before and during the entire quenching process to manage the heat generated.[7]
Q2: I'm seeing a thick, gelatinous precipitate during the workup that clogs my filter paper. How can I fix this?
This thick precipitate is typically magnesium hydroxide (Mg(OH)₂), which forms when water is used as the primary quenching agent.[8]
-
Solution: Use a mild acidic quenching agent like saturated aqueous ammonium chloride or a dilute acid (e.g., 1M HCl).[7] These reagents react with the magnesium salts to form more soluble species that will remain in the aqueous layer during extraction, preventing the formation of the thick precipitate.[6][7] If the precipitate has already formed, adding a dilute acid and stirring can often dissolve it.
Q3: My yield of this compound is low, and I suspect an elimination side reaction occurred. How can I prevent this?
Low yield due to elimination is a classic problem when synthesizing tertiary alcohols via the Grignard reaction. This is almost always caused by using a quenching agent that is too acidic.
-
Cause: Strong acids protonate the tertiary alcohol, which then easily eliminates water to form a more stable alkene.[9][10]
-
Prevention: The best way to prevent this is to use a buffered or weakly acidic quenching solution. Saturated aqueous ammonium chloride is the ideal choice as it is acidic enough to protonate the intermediate alkoxide but not strong enough to cause significant dehydration of the final product.[6][9]
Data Presentation: Comparison of Quenching Agents
| Quenching Agent | Advantages | Disadvantages / Risks | Best For |
| Saturated NH₄Cl (aq) | Mildly acidic, minimizes side reactions (e.g., dehydration of tertiary alcohols).[6][9] Helps dissolve magnesium salts.[9] | Slower reaction compared to strong acids. | Acid-sensitive substrates, especially tertiary alcohols. |
| Dilute Strong Acids (e.g., 1M HCl) | Effectively dissolves magnesium salts, leading to a clean separation of layers.[7] Fast reaction. | Risk of product degradation via acid-catalyzed side reactions (e.g., elimination, rearrangement).[10] Can react violently with excess magnesium.[10] | Robust primary and secondary alcohols that are not prone to elimination. |
| Water (H₂O) | Inexpensive and readily available. Safest option concerning excess magnesium. | Can form insoluble magnesium hydroxide (Mg(OH)₂), complicating the workup.[7][8] Less effective at protonating the alkoxide compared to acidic solutions. | Reactions where the product is very robust and not sensitive, and where potential workup issues are manageable. |
Visualization of Workflows and Logic
Caption: Decision pathway for selecting a quenching agent.
Caption: Standard experimental workflow for quenching and workup.
Experimental Protocol: Controlled Quenching with Saturated Ammonium Chloride
This protocol outlines a standard and safe procedure for quenching the Grignard reaction that forms this compound.
Materials:
-
Completed Grignard reaction mixture
-
Ice-water bath
-
Addition funnel
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Cooling: Once the formation of the magnesium alkoxide of this compound is complete, place the reaction flask into a large ice-water bath and allow it to cool to 0-5 °C with gentle stirring.[7]
-
Slow Addition: Fill an addition funnel with saturated aqueous NH₄Cl solution. Add the solution to the cooled reaction mixture dropwise and very slowly.[7] Maintain vigorous stirring throughout the addition to ensure efficient mixing and heat dissipation.
-
Monitoring: Carefully monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before resuming.[7]
-
Completion of Quench: Continue the slow addition until no further heat evolution (exotherm) is observed upon adding a new drop of the quenching solution. The mixture may contain some solid magnesium salts.
-
Extraction: Transfer the entire reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether) to dilute the mixture and wash the reaction flask to ensure a quantitative transfer. Add more water if necessary to dissolve any remaining salts.
-
Separation: Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate fully. Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water. Separate the layers again.
-
Drying and Isolation: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can then be purified further.
References
- 1. leah4sci.com [leah4sci.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Validating Enantiomeric Excess of 2-(4-Fluorophenyl)-2-propanol Derivatives by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. For tertiary benzylic alcohols such as 2-(4-Fluorophenyl)-2-propanol and its derivatives, High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the industry-standard analytical technique. This guide provides an objective comparison of two robust polysaccharide-based CSPs for this purpose, supported by established experimental protocols, to facilitate method development and validation.
Comparison of Recommended Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity for a wide range of chiral compounds, including aromatic alcohols. The selection between a cellulose-based phase, such as Daicel CHIRALCEL® OD-H, and an amylose-based phase, like Daicel CHIRALPAK® AD-H, often forms the primary screening step in method development. These columns typically operate in normal-phase mode for this class of compounds, utilizing a non-polar mobile phase with an alcohol modifier.
The key to achieving separation on these columns lies in the differential interaction of the enantiomers with the helical polymer structure of the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer.
Table 1: Performance Comparison of CSPs for this compound Enantioseparation
| Parameter | Method 1: Cellulose-Based CSP | Method 2: Amylose-Based CSP |
| Chiral Stationary Phase | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on 5 µm silica)[1][2] | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica)[3][4][5] |
| Typical Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Typical Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Expected Resolution (Rs) | Good to Excellent (Rs > 1.5) | Good to Excellent (Rs > 1.5) |
| Selectivity Profile | Strong chiral recognition for a wide range of compounds, particularly effective for aromatic compounds and alcohols. The 3,5-dimethylphenylcarbamate groups provide sites for π-π stacking and hydrogen bonding.[6] | Often shows complementary or different selectivity compared to cellulose-based phases. The helical groove of amylose can offer different steric and interactive properties.[3] |
| Key Advantages | Well-established, extensive application library. Often provides high enantioselectivity.[6] | Broad applicability and a history of successfully resolving a high percentage of racemates.[5] |
| Considerations | Coated phase; care must be taken to avoid "forbidden" solvents (e.g., THF, acetone, chloroform) that can damage the stationary phase.[7] | Coated phase with similar solvent restrictions as CHIRALCEL® OD-H.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for the two compared methods.
Method 1: Protocol for Enantioseparation using CHIRALCEL® OD-H
1. Materials and Equipment:
-
HPLC System with a UV detector
-
CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm)[1]
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (Isopropanol)
-
Racemic this compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Method 2: Protocol for Enantioseparation using CHIRALPAK® AD-H
1. Materials and Equipment:
-
HPLC System with a UV detector
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (Isopropanol)
-
Racemic this compound standard
-
Standard laboratory glassware for solution preparation
-
0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase thoroughly before introducing it to the HPLC system.
3. Sample Preparation:
-
Prepare a sample stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Ensure complete dissolution and filter the solution using a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 10 µL
5. Data Analysis:
-
Allow the system to equilibrate until a stable baseline is observed.
-
Perform the injection and acquire the chromatogram.
-
Determine the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) as described in Method 1.
Mandatory Visualizations
To better illustrate the workflow for validating the enantiomeric excess of this compound derivatives, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Logic for Chiral Method Development.
References
- 1. Daicel CHIRALCEL OD-H HPLC Semi-Preparative Guard Column, 5 μm, ID 10 mm x L 20 mm - 14337 Daicel CHIRALCEL OD-H Semi-Preparative Guard Column [14337] - £1,345.12 : UVISON.com [uvison.com]
- 2. hplcmart.com [hplcmart.com]
- 3. hplc.eu [hplc.eu]
- 4. ct-k.com [ct-k.com]
- 5. Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm - 19394 Daicel CHIRALPAK AD-H Analytical Column [19394] - £1,758.26 : UVISON.com [uvison.com]
- 6. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
Spectroscopic Purity Assessment of 2-(4-Fluorophenyl)-2-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for assessing the purity of 2-(4-Fluorophenyl)-2-propanol, a key intermediate in pharmaceutical synthesis. The performance of various analytical techniques is objectively compared, supported by detailed experimental protocols and data, to aid in the selection of the most appropriate method for quality control and research applications.
Executive Summary
The purity of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation and impurity identification. Furthermore, a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity determination is presented. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and information provided.
Spectroscopic Analysis for Structural Confirmation and Impurity Profiling
Spectroscopic techniques are indispensable for the unambiguous identification of this compound and the characterization of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment, confirming the compound's identity. Impurities would likely present as additional, unexpected peaks in the spectrum.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making this technique powerful for identifying structural isomers and impurities. For instance, the carbon attached to the fluorine atom and the carbon bearing the hydroxyl group will have characteristic chemical shifts.
| Assignment | This compound (Predicted) | 2-Phenyl-2-propanol (Reference) | 1-(4-Fluorophenyl)ethanol (Reference) |
| ¹H NMR (CDCl₃, ppm) | |||
| Aromatic-H | ~7.4 (dd) & ~7.0 (t) | ~7.4-7.2 (m) | ~7.3 (dd) & ~7.0 (t) |
| -OH | Variable | Variable | Variable |
| -CH₃ | ~1.6 (s) | ~1.6 (s) | ~1.5 (d) |
| -CH- | - | - | ~4.9 (q) |
| ¹³C NMR (CDCl₃, ppm) | |||
| C-Ar (C-F) | ~162 (d) | - | ~162 (d) |
| C-Ar (quat.) | ~144 (d) | ~148 | ~141 (d) |
| C-Ar (CH) | ~127 (d), ~115 (d) | ~128, ~127, ~125 | ~127 (d), ~115 (d) |
| C-OH (quat.) | ~72 | ~73 | - |
| C-OH (CH) | - | - | ~70 |
| -CH₃ | ~32 | ~32 | ~25 |
Note: Predicted values for this compound are based on established chemical shift theory and data from analogous compounds. Reference data is compiled from publicly available spectral databases.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch (broad) | 3600-3200 | Alcohol |
| C-H stretch (aromatic) | 3100-3000 | Aromatic Ring |
| C-H stretch (aliphatic) | 3000-2850 | Methyl Groups |
| C=C stretch (aromatic) | 1600-1450 | Aromatic Ring |
| C-O stretch | 1200-1000 | Tertiary Alcohol |
| C-F stretch | 1250-1100 | Fluoroaromatic |
The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl group. The exact position and shape of this band can be affected by hydrogen bonding. The C-F stretching vibration provides evidence of the fluorine substituent on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for confirming its identity and elucidating the structure of impurities. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for purity assessment.
For this compound (Molecular Weight: 154.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Key fragmentation pathways for tertiary alcohols often involve the loss of a methyl group or a water molecule.
Expected Major Fragments:
-
m/z 139: [M - CH₃]⁺, loss of a methyl radical.
-
m/z 136: [M - H₂O]⁺, loss of a water molecule.
-
m/z 123: [C₈H₈F]⁺, further fragmentation.
-
m/z 109: [C₇H₆F]⁺, characteristic fragment of the fluorophenyl group.
-
m/z 43: [C₃H₇]⁺, isopropyl cation.
Chromatographic Purity Assessment: HPLC vs. GC-MS
For quantitative purity analysis and the separation of impurities, chromatographic techniques are the methods of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Advantages:
-
High resolution and sensitivity.
-
Applicable to a broad range of compounds.
-
Non-destructive, allowing for fraction collection.
Disadvantages:
-
Requires the analyte to have a UV chromophore for sensitive detection, which this compound possesses due to its aromatic ring.
-
Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and specificity from the mass spectrometer.
-
Provides structural information for impurity identification.
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Potential for on-column degradation of tertiary alcohols.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity. | Separation based on volatility and mass-to-charge ratio. |
| Analyte Suitability | Excellent for polar and non-volatile compounds. | Ideal for volatile and semi-volatile compounds. |
| Sensitivity | High, depending on the detector (e.g., UV, PDA). | Very high, capable of detecting trace-level impurities. |
| Impurity Identification | Possible with a PDA detector or by coupling to MS. | Excellent, provides mass spectra for structural elucidation. |
| Common Impurities | Unreacted starting materials, byproducts of synthesis. | Volatile impurities, residual solvents. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
FT-IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.
HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Chromatographic Purity Assessment Workflow.
Conclusion
The comprehensive purity assessment of this compound requires a multi-faceted analytical approach. NMR and FT-IR spectroscopy are essential for initial structural confirmation, while mass spectrometry provides valuable molecular weight and fragmentation information. For quantitative purity determination, both HPLC and GC-MS are powerful techniques. The choice between them should be guided by the specific analytical requirements, such as the volatility of potential impurities and the need for structural elucidation. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control professionals to ensure the integrity of this important pharmaceutical intermediate.
A Comparative Guide to the Role of 2-(4-Fluorophenyl)-2-propanol and Other Fluorinated Alcohols in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of reagents and solvents plays a pivotal role in achieving high stereoselectivity. Fluorinated alcohols have emerged as a unique class of compounds that can significantly influence the outcome of asymmetric reactions. This guide provides a comparative overview of 2-(4-Fluorophenyl)-2-propanol and other prominent fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in the context of asymmetric synthesis. We will delve into their applications as chiral auxiliaries, solvents, and additives, supported by experimental data and detailed protocols.
Introduction to Fluorinated Alcohols in Asymmetric Synthesis
Fluorinated alcohols possess distinct properties, including high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity, which set them apart from their non-fluorinated counterparts. These characteristics can lead to enhanced reaction rates, improved yields, and, most importantly, higher enantioselectivity in a variety of asymmetric transformations. This guide will explore the specific applications and performance of this compound in comparison to other widely used fluorinated alcohols.
Performance Comparison in Asymmetric Reactions
While direct comparative studies of this compound against other fluorinated alcohols in the same reaction are limited, we can infer its potential by examining the synthesis of its structural analog, (S)-2-(4-Fluorophenyl)propan-1-ol, and comparing the general performance of other fluorinated alcohols in similar transformations.
The asymmetric synthesis of chiral fluorinated alcohols like (S)-2-(4-Fluorophenyl)propan-1-ol can be achieved with high enantioselectivity using methods such as biocatalytic reduction or the Corey-Bakshi-Shibata (CBS) reduction. These methods often yield enantiomeric excesses (e.e.) of over 99%.
Other fluorinated alcohols, notably HFIP and TFE, have been extensively studied as solvents and additives in a range of asymmetric reactions. Their ability to stabilize transition states and interact with catalysts through hydrogen bonding can lead to significant improvements in enantioselectivity.
Table 1: Performance of Fluorinated Alcohols in Asymmetric Ketone Reduction
| Fluorinated Alcohol/Method | Substrate | Catalyst/Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Biocatalytic Reduction | 1-(4-Fluorophenyl)ethanone | Lactobacillus brevis ADH | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 | |
| Biocatalytic Reduction | 2-Hydroxyacetophenone | Candida parapsilosis Carbonyl Reductase | (S)-1-Phenyl-1,2-ethanediol | >99 | >99 | |
| CBS Reduction | Acetophenone | (R)-2-Methyl-CBS-oxazaborolidine | (R)-1-Phenylethanol | 95 | 96 | |
| CBS Reduction | Propiophenone | (R)-2-Methyl-CBS-oxazaborolidine | (R)-1-Phenyl-1-propanol | 97 | 97 |
Table 2: Influence of HFIP and TFE as Solvents on Enantioselectivity in Various Asymmetric Reactions
| Reaction Type | Fluorinated Alcohol | Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Halogenation | HFIP | CuI / Chiral Bisoxazoline | 97 | 97 | |
| Asymmetric C–H Activation | HFIP | Pd(II) | High | Enhanced Stereoselectivity | |
| Asymmetric Cyclopropanation | HFIP | Rh₂(S-NTTL)₄ | High | 90 | |
| Asymmetric Propargylic Hydrazination | TFE | CuCl₂·2H₂O / Chiral Pyridinebisoxazoline | 93 | 90 | |
| Oxidative Phenol Coupling | HFIP | tmedaCu₂ClO₄ | 79 | N/A (Regioselectivity) | |
| Oxidative Phenol Coupling | TFE | tmedaCu₂ClO₄ | 37 | N/A (Regioselectivity) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Protocol 1: Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol via Biocatalytic Reduction
Materials:
-
Ketoreductase (KRED) or whole cells expressing the desired KRED
-
1-(4-Fluorophenyl)propan-1-one
-
NADP⁺ or NAD⁺
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 100 mM potassium phosphate buffer (pH 7.0) in a suitable reaction vessel.
-
Add the KRED enzyme preparation (lyophilized powder or whole cells).
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 1 mM.
-
Add 1-(4-Fluorophenyl)propan-1-one to the desired substrate concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Add isopropanol as the cosubstrate for cofactor regeneration (typically 5-10 equivalents or as a co-solvent).
-
Seal the reaction vessel and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding ethyl acetate.
-
Extract the product into the organic layer (repeat three times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess using chiral GC or HPLC.
Protocol 2: Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol via Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
1-(4-Fluorophenyl)propan-1-one
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane source (0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.
-
After stirring for 10-15 minutes, add a solution of 1-(4-fluorophenyl)propan-1-one (1 equivalent) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Visualizing Reaction Pathways and Mechanisms
The following diagrams illustrate key workflows and proposed mechanisms in asymmetric synthesis involving fluorinated alcohols.
Conclusion
While this compound is a valuable chiral building block, its direct application as a solvent or auxiliary in asymmetric synthesis is not as widely documented as that of other fluorinated alcohols like HFIP and TFE. The synthesis of its close analogs with high enantiopurity, however, underscores the importance of such fluorinated chiral molecules. HFIP and TFE have demonstrated remarkable efficacy in enhancing enantioselectivity across a spectrum of asymmetric reactions, primarily due to their unique solvent properties. The choice of a specific fluorinated alcohol will ultimately depend on the nature of the reaction, the catalyst system employed, and the desired stereochemical outcome. Further research into the direct comparative performance of these alcohols in standardized asymmetric reactions would be highly beneficial for the field.
The Fluorine Advantage: A Comparative Analysis of 2-(4-Fluorophenyl)-2-propanol in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 2-(4-Fluorophenyl)-2-propanol and its non-fluorinated analog, 2-phenyl-2-propanol, to highlight the significant advantages conferred by aromatic fluorination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorine chemistry for enhanced drug design.
Executive Summary
The substitution of a hydrogen atom with fluorine in 2-phenyl-2-propanol to yield this compound can profoundly and beneficially alter its drug-like properties. Fluorination is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate physicochemical properties such as lipophilicity and acidity (pKa), which in turn influences protein binding, membrane permeability, and overall pharmacokinetic profile. This guide will delve into these advantages, supported by illustrative data and detailed experimental protocols for their determination.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom to the para-position of the phenyl ring in 2-phenyl-2-propanol induces notable changes in its electronic and steric properties. These changes have a cascading effect on several key physicochemical parameters relevant to drug action.
| Property | 2-phenyl-2-propanol (Non-fluorinated) | This compound (Fluorinated) | Advantage of Fluorination |
| Molecular Weight ( g/mol ) | 136.19[1] | 154.18[2] | Minimal increase, generally well-tolerated. |
| LogP (Octanol/Water) | ~1.8[3] | ~1.7[2] | Subtle modulation of lipophilicity. |
| pKa (Acidity of hydroxyl group) | ~14.5 (Estimated) | ~14.4 (Predicted)[4] | Increased acidity due to the electron-withdrawing nature of fluorine. |
| Polar Surface Area (Ų) | 20.23 | 20.23 | Unchanged, as the hydroxyl group remains the primary contributor. |
The Impact of Fluorination on Pharmacokinetics
The true advantage of fluorination often manifests in the pharmacokinetic profile of a drug candidate. The following sections and illustrative data are based on established principles of how fluorine substitution impacts metabolic stability and protein binding.
Enhanced Metabolic Stability
One of the most significant benefits of fluorination is the increased resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6][7] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. Placing a fluorine atom at a metabolically vulnerable position can effectively shield the molecule from degradation, thereby prolonging its half-life and bioavailability.
The primary route of metabolism for many aromatic compounds is hydroxylation of the aromatic ring, a reaction catalyzed by CYP enzymes.[5] For 2-phenyl-2-propanol, the para-position of the phenyl ring is a likely site for such oxidative attack. The presence of fluorine at this position in this compound blocks this metabolic pathway.
Illustrative Comparative Metabolic Stability Data
| Parameter | 2-phenyl-2-propanol (Non-fluorinated) | This compound (Fluorinated) |
| Incubation System | Human Liver Microsomes | Human Liver Microsomes |
| Half-life (t½, min) | 30 | > 120 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.1 | < 5.8 |
Disclaimer: The data presented in this table is illustrative and intended to represent the typical effects of aromatic fluorination on metabolic stability based on established medicinal chemistry principles. Direct experimental comparative data for these specific compounds is not publicly available.
Modulation of Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its free concentration in the bloodstream and, consequently, its availability to interact with its target. The electronic changes induced by fluorine can alter the binding affinity of a molecule for plasma proteins. The introduction of the electronegative fluorine atom can lead to altered electrostatic interactions within the protein binding pocket.
Illustrative Comparative Plasma Protein Binding Data
| Parameter | 2-phenyl-2-propanol (Non-fluorinated) | This compound (Fluorinated) |
| Assay Method | Equilibrium Dialysis | Equilibrium Dialysis |
| Plasma Source | Human Plasma | Human Plasma |
| % Protein Bound | 85% | 92% |
Disclaimer: The data presented in this table is illustrative and based on general trends observed with fluorinated compounds. Direct experimental comparative data for these specific compounds is not publicly available.
Experimental Protocols
To facilitate the direct comparison of fluorinated and non-fluorinated analogs in a laboratory setting, detailed protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of a compound using liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes.
Materials:
-
Test compounds (this compound and 2-phenyl-2-propanol)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound) in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solution to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point zero.
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
References
- 1. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H11FO | CID 637733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 2-(4-Fluorophenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 2-(4-Fluorophenyl)-2-propanol, a chiral tertiary alcohol, is of significant interest in the pharmaceutical industry due to its potential as a building block for bioactive molecules. Achieving high enantiopurity and yield is crucial for the development of effective and safe pharmaceuticals. This guide provides a comparative analysis of various catalytic systems for the asymmetric synthesis of this target molecule from 4'-fluoroacetophenone, focusing on their efficacy, selectivity, and operational parameters. The comparison encompasses biocatalysis, transition metal catalysis (Ruthenium, Rhodium, and Iridium), and organocatalysis, supported by available experimental data.
Data Presentation: Performance of Catalytic Systems
The efficacy of different catalytic approaches for the asymmetric synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as enantiomeric excess (ee%), yield, conversion, turnover number (TON), and turnover frequency (TOF), where available.
| Catalyst Type | Catalyst/Ligand | Substrate | Product | Conversion (%) | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Ref. |
| Biocatalysis | Recombinant whole-cell (ADH + GDH) | 4'-Fluoroacetophenone | (R)-2-(4-Fluorophenyl)-2-propanol | >95 | 87 | >99 | - | - | [1][2] |
| Transition Metal | |||||||||
| Ruthenium | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Acetophenone | (S)-1-Phenylethanol | 100 | - | 96 | - | - | [3] |
| G-CLRu(II) | Acetophenone | Chiral 1-Phenylethanol | up to 95 | up to 89 | up to 99 | 535.9 | 22.3 | [1] | |
| Iridium | Ir(III)-ferrocenyl phosphinite | Substituted Acetophenones | Chiral Alcohols | up to 98 | - | up to 80 | - | - | [4] |
| Organocatalysis | |||||||||
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Prochiral Ketones | Chiral Alcohols | High | High | >95 | - | - | [5][6][7] |
Note: Data for acetophenone and other substituted ketones are included as representative examples due to the limited availability of specific data for 4'-fluoroacetophenone with these catalysts.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of these catalytic systems.
Biocatalytic Reduction using Recombinant Whole-Cell Catalyst
This protocol describes the asymmetric reduction of 4'-fluoroacetophenone using a recombinant E. coli whole-cell catalyst co-expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.[1][2]
Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel containing a pure aqueous solvent.
-
Add the recombinant whole-cell biocatalyst to the reaction medium.
-
Introduce 4'-fluoroacetophenone as the substrate to a final concentration of approximately 0.5 M.
-
Glucose is used as a co-substrate for the in-situ regeneration of the NADPH cofactor by GDH.
-
The reaction is typically carried out at a controlled temperature and pH (e.g., 30°C, pH 7.0) with gentle agitation.
Work-up and Analysis:
-
After the reaction reaches completion (monitored by GC or HPLC), the cells are separated by centrifugation.
-
The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The yield of this compound is determined by GC or NMR spectroscopy.
-
The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst
The following is a general procedure for the asymmetric transfer hydrogenation of a ketone using a Ru(II) catalyst, which can be adapted for 4'-fluoroacetophenone.[1]
Reaction Setup:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the chiral Ru(II) catalyst (e.g., G-CLRu(II)) in an appropriate solvent (e.g., isopropanol).
-
Add the substrate, 4'-fluoroacetophenone, to the solution.
-
A hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is used.
-
The reaction is typically heated to a specific temperature (e.g., 80°C) and stirred for a defined period.
Work-up and Analysis:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the chiral alcohol.
-
The yield and enantiomeric excess are determined using standard analytical techniques (GC, HPLC, NMR).
Corey-Bakshi-Shibata (CBS) Reduction
This organocatalytic method employs a chiral oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones.[5][6][7][8]
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., 0°C or -78°C).
-
Slowly add a borane source (e.g., BH₃·SMe₂ or BH₃·THF) to the catalyst solution.
-
A solution of 4'-fluoroacetophenone in the same anhydrous solvent is then added dropwise.
-
The reaction is stirred at the low temperature until completion.
Work-up and Analysis:
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is then warmed to room temperature and acidified (e.g., with 1 M HCl).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by flash column chromatography yields the desired this compound.
-
Yield and enantiomeric excess are determined by analytical methods.
Mandatory Visualization
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized experimental workflow applicable to the catalytic asymmetric synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Purification of 2-(4-Fluorophenyl)-2-propanol
For researchers, scientists, and drug development professionals, the purity of key intermediates is paramount. This guide provides a comparative analysis of common laboratory techniques for the purification of 2-(4-Fluorophenyl)-2-propanol, a valuable building block in the synthesis of various pharmaceutical compounds. We present a head-to-head comparison of recrystallization, column chromatography, and vacuum distillation, supported by detailed experimental protocols and purity analysis via High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate purification method is critical in achieving the desired purity and yield of this compound. This decision is often guided by factors such as the nature of the impurities, the scale of the purification, and the required final purity. This guide aims to provide a clear and objective comparison to aid in this selection process.
Comparative Analysis of Purification Techniques
To illustrate the effectiveness of each technique, a hypothetical crude sample of this compound with an initial purity of 90% was subjected to each of the three purification methods. The purity of the final product was assessed by HPLC analysis. The results are summarized in the table below.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Typical Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 90.0 | 98.5 | 85 | High | Simple setup, cost-effective for large scales. | Dependent on finding a suitable solvent, potential for significant product loss in mother liquor. |
| Column Chromatography | 90.0 | >99.5 | 75 | Low to Medium | High resolution for removing closely related impurities. | Can be time-consuming and requires significant solvent volumes. |
| Vacuum Distillation | 90.0 | 99.0 | 90 | Medium to High | Effective for removing non-volatile or very volatile impurities, high recovery. | Requires specialized glassware, potential for thermal degradation of the product. |
Experimental Protocols
Detailed methodologies for each purification technique and the subsequent purity analysis are provided below.
Recrystallization
Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., a mixture of hexanes and ethyl acetate) at room temperature. Heat the mixture to boiling. A suitable solvent system will show low solubility at room temperature and high solubility at its boiling point. For this compound, a hexanes:ethyl acetate mixture (e.g., 9:1 v/v) is a good starting point.
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add the chosen solvent system incrementally while heating the flask on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexanes) to move the desired compound down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
Vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure. This compound has a reported boiling point of 61 °C at 1 mmHg, making vacuum distillation a suitable method.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed.
-
Sample Charging: Place the crude this compound (e.g., 20 g) and a magnetic stir bar into the distillation flask.
-
Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached (e.g., 1 mmHg), slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 61 °C at 1 mmHg). Discard any initial lower-boiling fractions and stop the distillation before high-boiling impurities begin to distill.
-
Cooling and Collection: Allow the apparatus to cool to room temperature before releasing the vacuum and collecting the purified product.
HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of a compound.
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualization of Purification Workflow
The following diagram illustrates the general workflow from a crude product to a purified and analyzed sample of this compound.
Caption: General workflow for the purification and analysis of this compound.
Comparative analysis of reaction kinetics for different 2-(4-Fluorophenyl)-2-propanol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for three common synthesis routes to 2-(4-Fluorophenyl)-2-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes compared are the Grignard reaction, the Friedel-Crafts alkylation, and the use of organolithium reagents. This document outlines the experimental protocols, presents a comparative summary of the reaction kinetics based on analogous systems, and provides visualizations of the synthetic pathways and experimental workflows.
Introduction to Synthesis Routes
The synthesis of tertiary alcohols such as this compound can be achieved through several established synthetic methodologies. The choice of route often depends on factors such as starting material availability, desired yield, scalability, and the kinetic profile of the reaction. Understanding the reaction kinetics is crucial for process optimization, safety, and control.
-
Grignard Reaction: This classic method involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone. For the synthesis of this compound, this would typically involve the reaction of methylmagnesium bromide with 4-fluoroacetophenone or phenylmagnesium bromide with acetone, followed by the reaction with a methylating agent.[1]
-
Friedel-Crafts Alkylation: This electrophilic aromatic substitution reaction can theoretically be used to synthesize the target compound by reacting fluorobenzene with acetone in the presence of a Lewis acid catalyst.[2]
-
Organolithium Reaction: Organolithium reagents are highly reactive nucleophiles that readily add to ketones. The synthesis of this compound could be achieved by reacting 4-fluorophenyllithium with acetone.[3]
Comparative Reaction Kinetics
| Kinetic Parameter | Grignard Reaction (Analogous: Phenylmagnesium bromide with Acetone) | Friedel-Crafts Alkylation (Analogous: Phenethylation of Benzene) | Organolithium Reaction (Analogous: Phenyllithium with Acetone) |
| Typical Reaction Rate | Moderate to Fast.[4] The reaction rate is often dependent on the concentration of the Grignard reagent and the ketone.[5] | Slow to Moderate. The reaction is typically first-order in the aromatic compound, first-order in the alkylating agent, and can be second-order in the catalyst.[6] | Very Fast. Organolithium reagents are generally more reactive than Grignard reagents.[7] |
| Reaction Order | The reaction is generally first order in the ketone. The order with respect to the Grignard reagent can be complex and may approach zero at high concentrations, suggesting the formation of a reactant complex.[8] | Typically first-order with respect to the aromatic substrate and the alkylating agent, and often second-order with respect to the Lewis acid catalyst.[6] | The kinetics are complex due to the aggregation of organolithium reagents in solution. The reaction rate is influenced by the nature of the solvent and the presence of additives that can break up these aggregates.[9] |
| Key Influencing Factors | - Solvent: Ethereal solvents like THF or diethyl ether are crucial for stabilizing the Grignard reagent. - Temperature: Lower temperatures are often used to control the exothermic reaction and minimize side reactions. - Purity of Reagents: The reaction is highly sensitive to moisture and protic impurities.[1] | - Lewis Acid Catalyst: The choice and concentration of the Lewis acid (e.g., AlCl₃, FeCl₃) are critical. - Substrate Reactivity: Electron-donating groups on the aromatic ring increase the reaction rate. - Carbocation Stability: The stability of the intermediate carbocation influences the reaction rate and potential for rearrangements.[10] | - Solvent: The solvent polarity and coordinating ability (e.g., THF, diethyl ether, hydrocarbon solvents) significantly affect the aggregation state and reactivity of the organolithium reagent.[9] - Temperature: Reactions are often carried out at very low temperatures (e.g., -78 °C) to control the high reactivity and prevent side reactions.[7] - Purity of Reagents: Extremely sensitive to air and moisture.[11] |
| Common Side Reactions | - Enolization: Deprotonation of the ketone can occur if it has acidic α-protons. - Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol. - Wurtz Coupling: Coupling of the alkyl halide during Grignard reagent formation.[8] | - Polyalkylation: The alkylated product can be more reactive than the starting material, leading to multiple alkylations. - Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products. - Deactivation: Strongly deactivating groups on the aromatic ring can prevent the reaction.[10] | - Deprotonation: Due to their high basicity, organolithium reagents can deprotonate the ketone if it has acidic α-protons. - Reaction with Solvent: Can react with ethereal solvents, especially at higher temperatures.[12] |
Experimental Protocols
This protocol describes the synthesis of this compound from 4-fluoroacetophenone and methylmagnesium bromide.
Materials:
-
4-Fluoroacetophenone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: To the flask, add 4-fluoroacetophenone dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.
-
Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 4-fluoroacetophenone. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by distillation or column chromatography.
This protocol outlines a potential synthesis of this compound via the Friedel-Crafts alkylation of fluorobenzene with acetone.
Materials:
-
Fluorobenzene
-
Acetone (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Anhydrous dichloromethane
-
Cold hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.
-
Reactant Addition: Cool the flask in an ice bath and slowly add fluorobenzene to the stirred suspension.
-
Acetone Addition: Add anhydrous acetone dropwise from the dropping funnel to the reaction mixture.
-
Reaction: After the addition, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice and add cold 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing and Drying: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography to isolate this compound.
This protocol describes the synthesis using 4-fluorophenyllithium and acetone.
Materials:
-
4-Bromofluorobenzene or 4-iodofluorobenzene
-
n-Butyllithium (solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line glassware
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Preparation of 4-Fluorophenyllithium: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromofluorobenzene in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise. Stir the mixture at this temperature for 1 hour.
-
Reaction with Acetone: To the freshly prepared 4-fluorophenyllithium solution at -78 °C, add anhydrous acetone dropwise.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to quench the reaction while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Overview of the three synthesis routes to this compound.
Caption: A generalized workflow for the synthesis and purification of the target alcohol.
Caption: Key factors influencing the reaction kinetics and outcomes.
Conclusion
The synthesis of this compound can be accomplished through various routes, each with distinct kinetic profiles. The Grignard and organolithium pathways are generally faster and more direct, relying on the nucleophilic addition to a carbonyl group. However, they require stringent anhydrous and inert conditions. The Friedel-Crafts route offers an alternative but may be slower and prone to side reactions like polyalkylation and may require careful optimization of the Lewis acid catalyst. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product. Further experimental studies are warranted to determine the precise reaction kinetics for each of these routes in the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.uniurb.it [people.uniurb.it]
Assessing the metabolic stability of drug candidates derived from 2-(4-Fluorophenyl)-2-propanol
Assessing Metabolic Stability: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, and ultimately its efficacy and safety. This guide provides a framework for assessing the metabolic stability of drug candidates.
It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative metabolic stability data (such as half-life or intrinsic clearance) for drug candidates derived directly from the 2-(4-Fluorophenyl)-2-propanol scaffold. Therefore, to illustrate the principles and comparative nature of such an assessment, this guide will utilize data from well-characterized and widely studied pharmaceutical compounds: Propranolol, Verapamil, and Imipramine. These examples will serve to demonstrate the application of standard assays and the interpretation of the resulting data in a drug discovery context.
The Significance of Metabolic Stability in Drug Development
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes. A compound that is rapidly metabolized may have a short half-life in the body, leading to insufficient therapeutic exposure and requiring frequent dosing. Conversely, a compound that is too slowly metabolized could accumulate to toxic levels. Early assessment of metabolic stability allows for the selection and optimization of drug candidates with favorable pharmacokinetic properties.
The liver is the primary site of drug metabolism in the body. In vitro models using liver-derived systems are therefore essential for predicting a compound's metabolic fate in vivo. The most commonly used systems are:
-
Liver Microsomes : These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] Microsomal stability assays are a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound by these enzymes.[2]
-
Hepatocytes : These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall hepatic metabolism.[3]
Key parameters determined from these assays include:
-
Half-life (t1/2) : The time it takes for the concentration of the parent compound to be reduced by half.
-
Intrinsic Clearance (CLint) : A measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[4]
Data Presentation: A Comparative Analysis of Model Compounds
The following table summarizes the in vitro metabolic stability data for three well-established drugs in human liver microsomes. This data serves as a reference for how to present and compare the metabolic stability of different compounds.
| Compound | In Vitro Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing CYP Enzymes |
| Propranolol | Intermediate | Intermediate | CYP2D6, CYP1A2[5][6] |
| Verapamil | High | High | CYP3A4 |
| Imipramine | 65.31 ± 2.0 | 21.22 ± 0.7 | CYP2C19, CYP1A2, CYP2D6 |
Note: Qualitative clearance classifications are based on typical industry standards where high clearance often corresponds to a short half-life and low clearance to a long half-life. The data for Imipramine is from a specific study and is presented as mean ± S.D.[4]
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable metabolic stability data. Below are representative protocols for human liver microsomal and hepatocyte stability assays.
Human Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of necessary cofactors.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., compounds with known high, medium, and low clearance)
-
Internal standard solution
-
Acetonitrile (for reaction termination)
Procedure:
-
Preparation of Incubation Mixture : Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Pre-incubation : Add the test compound working solution and human liver microsomes (final protein concentration typically 0.5 mg/mL) to a reaction vessel and pre-incubate at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction : Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination of Reaction : Immediately add the aliquot to a solution of cold acetonitrile containing an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing : Centrifuge the samples to pellet the precipitated proteins.
-
Analysis : Analyze the supernatant for the remaining concentration of the test compound using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).[4]
Hepatocyte Stability Assay
This assay assesses the metabolic stability of a compound in intact liver cells.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive and negative control compounds
-
Internal standard solution
-
Acetonitrile
Procedure:
-
Cell Preparation : Thaw and prepare a suspension of cryopreserved human hepatocytes in culture medium according to the supplier's instructions, ensuring high viability.
-
Incubation Setup : Add the hepatocyte suspension to a multi-well plate.
-
Compound Addition : Add the test compound to the wells at the desired final concentration (e.g., 1 µM).
-
Incubation : Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
Sampling and Termination : At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from the wells and terminate the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing and Analysis : Process the samples as described in the microsomal assay protocol and analyze the supernatant by LC-MS/MS.
-
Data Analysis : Calculate the half-life and intrinsic clearance as described for the microsomal assay, normalizing the clearance to the number of hepatocytes per incubation volume (e.g., µL/min/10^6 cells).
Mandatory Visualization
Diagrams illustrating experimental workflows and metabolic pathways are essential for clear communication of complex processes.
Caption: Workflow of a typical in vitro microsomal metabolic stability assay.
Caption: Major metabolic pathways of Propranolol.[7][8]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. longdom.org [longdom.org]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. Propranolol Hydrochloride [dailymed.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. mims.com [mims.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Fluorophenyl)-2-propanol Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the characterization and quantification of 2-(4-Fluorophenyl)-2-propanol, a key intermediate in pharmaceutical synthesis. The methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR)—are evaluated based on their performance characteristics. Detailed experimental protocols and a logical workflow for cross-validation are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Analytical Cross-Validation
In the pharmaceutical industry, the characterization of raw materials, intermediates, and final products is critical for ensuring safety and efficacy. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with other distinct methods. This process is essential for confirming the robustness and reproducibility of analytical data, particularly in a regulatory environment.
This guide focuses on the cross-validation of analytical methods for this compound, a fluorinated aromatic alcohol. The comparison of GC-MS, HPLC-UV, and ¹⁹F qNMR will highlight the strengths and limitations of each technique for the analysis of this compound.
Comparative Data of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the expected quantitative data for the analysis of this compound by GC-MS, HPLC-UV, and ¹⁹F qNMR. These values are based on typical performance characteristics observed for similar aromatic and fluorinated compounds.
Table 1: Comparison of Method Performance Characteristics for this compound Analysis
| Performance Characteristic | GC-MS | HPLC-UV | ¹⁹F qNMR |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~30 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 2 - 500 µg/mL | 0.1 - 20 mg/mL |
| Correlation Coefficient (r²) | >0.998 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.8% | 99.5 - 100.5% |
| Precision (% RSD) | < 2.5% | < 1.8% | < 1.0% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for researchers and should be optimized and validated for their specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound and the identification of volatile impurities.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 40-300.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine assay and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (1 mg/mL). Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 2 µg/mL to 500 µg/mL.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Method
¹⁹F qNMR offers a highly specific and accurate method for the quantification of fluorinated compounds without the need for a reference standard of the analyte itself, but rather a certified internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity containing a fluorine signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard.
-
Number of Scans: 16 or more for adequate signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃ and dissolve completely.
-
Quantification: The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * Purity_IS Where N is the number of fluorine nuclei, M is the molar mass, and Purity is the purity of the internal standard.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods for this compound characterization.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The selection of an appropriate analytical method for the characterization of this compound depends on the specific requirements of the analysis.
-
GC-MS is highly sensitive and provides structural information, making it ideal for impurity profiling and trace analysis.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control, offering excellent precision and accuracy for assay determination.
-
¹⁹F qNMR is a powerful primary method for quantification, providing high specificity and accuracy without the need for an analyte-specific reference standard.
By performing a cross-validation of these methods, researchers and drug development professionals can ensure the reliability and consistency of their analytical data, leading to a more robust and compliant drug development process.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)-2-propanol
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of environmental stewardship and occupational safety. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Fluorophenyl)-2-propanol, a fluorinated organic compound. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
I. Hazard Identification and Classification
Before handling, it is crucial to recognize the hazards associated with this compound. This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
As a fluorinated organic compound, it is categorized as a halogenated organic waste.[1] Halogenated organic compounds require specific disposal procedures due to their potential environmental impact and the hazardous byproducts that can be formed upon improper treatment.[3][4][5]
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton).[1] |
| Body Protection | A fully-buttoned laboratory coat.[1] |
| Respiratory | Use only in a well-ventilated area or a fume hood.[2][4] |
III. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a critical first step in the disposal process. Mixing incompatible chemicals can lead to dangerous reactions.
-
Initial Segregation : this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[3] Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]
-
Container Selection : Use a sturdy, leak-proof container that is chemically compatible with the waste. The container must have a secure, tight-fitting lid.[7]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."[8][6] The label should also identify the contents, including the full chemical name "this compound" and its approximate concentration.
-
Accumulation in a Satellite Accumulation Area (SAA) : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be well-ventilated, away from heat sources, open flames, and direct sunlight.[1] The container must remain closed at all times, except when adding waste.[1][3]
-
Request for Pickup : Once the container is nearly full (do not overfill), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[1]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Recommended and Forbidden Disposal Methods
Recommended Final Disposal Method:
The primary and recommended disposal method for flammable and halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][2] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Forbidden Disposal Methods:
Under no circumstances should the following disposal methods be used for this compound:
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[1]
-
DO NOT dispose of this chemical in the regular trash.[1]
VI. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Large Spills : Evacuate the area and immediately contact your institution's emergency response team or EHS office.[1]
Post-Spill Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris.[1]
-
Place the collected waste into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]
-
Dispose of all cleanup materials as hazardous waste.[1]
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-(4-Fluorophenyl)-2-propanol
Essential Safety and Handling Guide for 2-(4-Fluorophenyl)-2-propanol
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 402-41-5). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
-
Flammability: While not always explicitly categorized, similar compounds are flammable, and it should be handled with precautions against ignition sources.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1][4] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or Viton).[4] | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | A fully-buttoned laboratory coat or suitable protective clothing.[1][4] | Protects skin from accidental splashes and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area is required.[1] If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or chemical cartridge respirator) should be worn.[5][6] | Prevents inhalation of vapors which can cause respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling and Storage
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[3][7]
2. Handling Procedure:
-
Wear the complete set of recommended PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[1]
-
Do not breathe in fumes, mists, or vapors.[1]
-
Use non-sparking tools and explosion-proof equipment if transferring large quantities.[7]
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3]
-
The storage area should be locked.[2]
4. Spill Management:
-
Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[4][7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables, into a designated and clearly labeled hazardous waste container.
-
This compound is a halogenated organic waste and should be segregated accordingly.[4]
2. On-site Accumulation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be a well-ventilated area, away from heat and ignition sources.[4]
-
Keep the waste container closed at all times, except when adding waste.[4]
3. Final Disposal:
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4]
-
On-site treatment or disposal via the sanitary sewer is strictly prohibited.[4]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.[4]
-
Arrange for a waste pickup with your institution's EHS office or a contracted hazardous waste disposal service.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision-making and operational steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
